molecular formula C6H5ClN4O B1459949 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5334-35-0

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B1459949
CAS No.: 5334-35-0
M. Wt: 184.58 g/mol
InChI Key: ZEOTVBXCUMNWLS-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOTVBXCUMNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277266
Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-35-0
Record name 5334-35-0
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Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of modern medicinal chemistry. Its core structure, a pyrazolo[3,4-d]pyrimidine, is an analogue of purine, rendering it a "privileged scaffold" for interacting with a wide array of biological targets.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this molecule is critical for leveraging its full potential in designing next-generation pharmaceuticals.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic potential.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 5334-35-0[4][5]
Molecular Formula C₆H₅ClN₄O[6]
Molecular Weight 184.58 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point >300 °C[4]
Solubility Sparingly soluble in water; soluble in DMSO and DMF

Below is the two-dimensional structure of the molecule, illustrating the fused pyrazole and pyrimidine rings, with key substituents at the N1 (methyl), C4 (oxo), and C6 (chloro) positions.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthesis

A common and efficient synthesis involves a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[7][8] This method provides a reliable route to the desired product in good yield.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [7]

  • To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), bubble hydrogen chloride gas at 15–18 °C for 10 hours.

    • Causality: The acidic conditions protonate the nitrile, activating it for nucleophilic attack by the amino group of the pyrazole, driving the cyclization to form the pyrimidinone ring.

  • Evaporate the solvent under reduced pressure.

  • Add water (300 mL) to the residue and adjust the pH to 7 with aqueous ammonia.

  • Filter the resulting precipitate, wash with water, and dry to yield the intermediate.

Step 2: Synthesis of this compound [7]

  • A mixture of the intermediate from Step 1 (0.1 mol), phosphorus oxychloride (POCl₃, 0.2 mol), and diisopropylethylamine (0.3 mol) in toluene (400 mL) is refluxed for 18 hours.

    • Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone tautomer into a chloro group. Diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions.

  • After cooling, the reaction mixture is carefully poured into ice water (500 mL).

  • The organic phase is separated, washed with saturated sodium bicarbonate solution and brine, and then passed through a layer of alumina.

  • Evaporation of the solvent yields the final product.

Reactivity

The chemical reactivity of this scaffold is dominated by the chlorine atom at the C6 position. This site is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide range of functional groups. This reactivity is the cornerstone of its use as a versatile intermediate.

Common transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, thiols, and alcohols to introduce diverse side chains. The electron-withdrawing nature of the fused pyrazole ring and the pyrimidine nitrogens activates the C6 position for this type of reaction.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, and complex amine moieties.

Caption: Key reactions involving the C6-chloro substituent.

Applications in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of these enzymes. This compound is a frequently utilized starting material for the synthesis of inhibitors targeting a range of kinases involved in cancer and inflammatory diseases.

Notable examples include:

  • EGFR Inhibitors: Derivatives have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a key target in non-small cell lung cancer.[2]

  • CDK2 Inhibitors: The scaffold has been used to develop novel inhibitors of cyclin-dependent kinase 2 (CDK2), an important target for halting uncontrolled cell proliferation in cancer.[3]

  • Src Inhibitors: The compound serves as a precursor for molecules targeting Src kinase, which is implicated in cancer progression and metastasis.[9]

The general strategy involves using the C6-chloro position as an anchor point to append various substituted amine or aryl groups that can form key interactions within the hydrophobic regions of the kinase ATP-binding pocket, thereby conferring potency and selectivity.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic singlets for the N-methyl group (around 3.90 ppm), the methylene group if the chloromethyl intermediate is present (around 4.57 ppm), and the pyrazole C-H proton (around 8.05 ppm).[7]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the pyrazole and pyrimidine ring carbons, and the carbonyl carbon.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.[7]

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This compound is intended for research use only and is not for human or veterinary use.[11]

References

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, known as a purine analogue, and its derivatives have shown a wide range of biological activities.[1] Therefore, rigorous and unequivocal structural confirmation of novel analogues is a critical step in any research and development pipeline.

This document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that reflects the decision-making process of an analytical scientist. We will explore an integrated approach, leveraging high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to piece together the molecular puzzle.

The Analytical Challenge: Tautomerism and Isomerism

The primary challenge in characterizing pyrazolo[3,4-d]pyrimidin-4-ones is the potential for tautomerism. The proton on the pyrimidine ring can potentially reside on different nitrogen or oxygen atoms, leading to different tautomeric forms.[2] Our target molecule is named as the 4(7H)-one, indicating the proton is on the N7 nitrogen. Our analytical workflow must be designed to definitively confirm this specific tautomer over other possibilities.

The Integrated Elucidation Workflow

A robust structure elucidation is never reliant on a single technique. We employ a synergistic workflow where each piece of data validates the others. The process begins with determining the elemental composition and then systematically mapping the connectivity of the atoms.

Elucidation_Workflow cluster_synthesis Sample Origin cluster_analysis Analytical Workflow Synthesis Hypothetical Synthesis HRMS HRMS Analysis (Elemental Composition) Synthesis->HRMS Initial Check NMR_1D 1D NMR (1H, 13C) (Proton/Carbon Environment) HRMS->NMR_1D Formula Confirmed NMR_2D 2D NMR (HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Atom Types Identified Conclusion Structure Confirmed NMR_2D->Conclusion Connectivity Established

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is always to confirm the elemental composition. HRMS provides an extremely accurate mass measurement, which allows for the determination of a unique molecular formula. This is the foundation upon which all subsequent NMR data will be interpreted. For a molecule containing chlorine, observing the characteristic isotopic pattern is a crucial validation point.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode. The pyrazolo[3,4-d]pyrimidine core contains several basic nitrogen atoms that are readily protonated.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. Compare the measured exact mass with the theoretical mass calculated for the proposed formula. The mass accuracy should ideally be within 5 ppm.

Predicted HRMS Data

For our target, C₆H₅ClN₄O, the HRMS data is predicted as follows:

ParameterPredicted ValueRationale
Molecular FormulaC₆H₅ClN₄OBased on the proposed structure.
Theoretical Exact Mass [M]198.0152Sum of the exact masses of the constituent atoms.
Observed Ion [M+H]⁺ 199.0225 Theoretical mass + mass of a proton. This is the primary ion to look for.
Isotopic PatternTwo peaks for [M+H]⁺ and [M+H+2]⁺ in a ~3:1 ratioThis is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The presence of the M+2 peak with approximately one-third the intensity of the M peak is a strong indicator of a single chlorine atom in the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, number, and connectivity of protons and carbons. For a novel compound, a full suite of experiments (¹H, ¹³C, and 2D correlations) is non-negotiable. The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds as the acidic NH proton is more likely to be observed.[2]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., proton-decoupled).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds. This is the key experiment for establishing the overall carbon skeleton and substitution pattern.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on the analysis of closely related structures reported in the literature.[1][2]

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Comparative Analysis
1-CH₃CH₃~3.95 (s, 3H)~34.5In 6-(chloromethyl)-1-methyl...pyrimidin-4-one, the N-CH₃ is at 3.90 ppm.[2] In 6-(chloromethyl)-N,1-dimethyl...pyrimidin-4-amine, the N-CH₃ is at 3.96 ppm.[1] A singlet integrating to 3 protons is expected.
3CH~8.10 (s, 1H)~135.0The pyrazole C-H proton in this scaffold consistently appears as a downfield singlet. For the 6-(chloromethyl) analogue, this proton is at 8.05 ppm.[2] A singlet integrating to 1 proton is expected.
3aC-~105.0Quaternary carbon at the pyrazole-pyrimidine ring junction. In the 6-(chloromethyl) analogue, this carbon is at 104.6 ppm.[2]
4C=O-~158.0Carbonyl carbon of the pyrimidinone ring. The C=O in the 6-(chloromethyl) analogue is at 157.6 ppm.[2]
6C-Cl-~152.0A downfield quaternary carbon due to the attached electronegative chlorine and ring nitrogens.
7aC-~155.5Quaternary carbon at the ring junction, adjacent to the carbonyl. In the 6-(chloromethyl) analogue, this is at 155.2 ppm.[2]
7-NHNH~12.5 (br s, 1H)-This is a key signal. The NH proton of the pyrimidinone tautomer is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. The 6-(chloromethyl) analogue shows this proton at 12.47 ppm.[2]

2D NMR Correlation Analysis: Assembling the Pieces

Trustworthiness: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The HMBC experiment is particularly powerful as it reveals long-range (2- and 3-bond) correlations, allowing us to build the molecular framework piece by piece. This provides a self-validating system; the observed correlations must be consistent with the proposed structure.

The key HMBC correlations that would be expected to unambiguously confirm the structure of this compound are visualized below.

Caption: Key expected HMBC correlations for structural confirmation.

Authoritative Grounding & Interpretation:

  • H₃C-N¹ Protons to C3a and C7a: The protons of the methyl group at N1 are expected to show a three-bond correlation (³J) to the ring-junction carbon C3a and a two-bond correlation (²J) to C7a. This definitively places the methyl group on the pyrazole ring at the N1 position.

  • H-C³ Proton to C3a, C7a, and C4: The lone proton on the pyrazole ring (H3) is crucial. It should show correlations to both ring-junction carbons (C3a and C7a) and, importantly, across the ring to the carbonyl carbon (C4). This set of correlations locks the pyrazole ring to the pyrimidinone ring in the correct orientation.

  • NH Proton: The broad NH proton at ~12.5 ppm would be expected to show correlations to adjacent carbons C6, C7a, and C4, confirming its position at N7 and solidifying the assignment of the 4(7H)-one tautomer.

Conclusion: A Self-Validating Structural Proof

By integrating the data from HRMS and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence.

  • HRMS confirms the elemental formula is C₆H₅ClN₄O.

  • ¹³C NMR identifies six distinct carbon atoms, including one methyl, one aromatic CH, one carbonyl, and three quaternary carbons (two of which are substituted by chlorine and the pyrazole ring).

  • ¹H NMR shows three distinct proton environments: a methyl group, an aromatic proton, and a downfield exchangeable NH proton, with the correct integrations (3H, 1H, 1H).

  • HSQC connects the proton at ~8.10 ppm to the carbon at ~135.0 ppm (C3) and the methyl protons at ~3.95 ppm to the carbon at ~34.5 ppm.

  • HMBC provides the final, unambiguous proof of connectivity, linking the fragments together and confirming the specific isomeric and tautomeric form as illustrated in the correlation diagram.

This systematic, multi-technique approach ensures the scientific integrity of the result, providing a trustworthy and authoritative structural assignment essential for publication, patenting, and further drug development efforts.

References

An In-depth Technical Guide to 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS Number: 5334-35-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a purine isostere, that has been successfully incorporated into a variety of clinically relevant kinase inhibitors.[1] This document details the chemical and physical properties of the title compound, a proposed synthetic route based on established methodologies for analogous structures, and its potential applications in drug discovery, particularly in the context of oncology. Furthermore, this guide provides detailed, field-proven protocols for the evaluation of similar compounds as kinase inhibitors, offering a practical framework for researchers in the field.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, largely due to its structural similarity to adenine, a fundamental component of adenosine triphosphate (ATP). This resemblance allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of ATP-binding sites in a wide range of enzymes, most notably protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The versatility of the pyrazolo[3,4-d]pyrimidine ring system allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several successful drugs, underscoring the therapeutic potential of this heterocyclic family.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 5334-35-0[1]
Molecular Formula C₆H₅ClN₄O[1]
Molecular Weight 184.58 g/mol [1]
Appearance White to off-white crystalline solid (predicted)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)[2]
Melting Point >250 °C (predicted for similar structures)N/A

Synthesis and Chemical Reactivity

A definitive, step-by-step synthesis for this compound is not explicitly detailed in readily available literature. However, based on established synthetic routes for analogous pyrazolo[3,4-d]pyrimidines, a plausible and scientifically sound synthetic pathway can be proposed. The following workflow outlines a likely approach, commencing from commercially available starting materials.

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Amino-1-methyl- 1H-pyrazole-4-carboxamide B Cyclization (e.g., with urea or phosgene equivalent) A->B Step 1 C 1-Methyl-1H-pyrazolo[3,4-d] pyrimidine-4,6(5H,7H)-dione B->C D Chlorination (e.g., POCl₃) C->D Step 2 E 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one D->E Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[3,4-d]pyrimidine Kinase Kinase ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Cellular Response Cellular Response PhosphoSubstrate->Cellular Response Inhibitor 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one Kinase_Inhibited Kinase ATP-binding site Inhibitor->Kinase_Inhibited Competitive Binding Substrate_Unchanged Substrate Protein Kinase_Inhibited->Substrate_Unchanged No Phosphorylation Blocked Cellular Response Blocked Cellular Response Substrate_Unchanged->Blocked Cellular Response

References

A Comprehensive Spectroscopic and Analytical Guide to 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key heterocyclic intermediate in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We present not only the raw data but also the underlying causality for experimental choices and a detailed interpretation of the spectral features. Each section includes field-proven protocols, data summary tables, and visualizations to ensure the unambiguous structural elucidation and characterization of this compound.

Introduction and Molecular Structure

6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a substituted pyrazolopyrimidine, a class of compounds recognized as purine analogs. This structural motif is central to various biologically active molecules, including those with antitumor and antiviral properties.[1] The title compound serves as a versatile precursor for creating more complex, functionally diverse derivatives, making its precise characterization paramount for synthetic chemistry workflows.[1][2]

This guide focuses on the definitive structural confirmation of the compound synthesized by Al-Ghorbani et al., whose work provides a robust and verifiable dataset.[1] The structure, including the conventional numbering scheme used for data assignment, is presented below.

Caption: Molecular structure of 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information on the proton and carbon environments, respectively.

Proton NMR reveals the number of distinct proton environments and their connectivity. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds prevents the rapid exchange of the N-H proton, allowing for its observation in the spectrum, which is critical for confirming the pyrimidinone tautomer.

Expert Insight: The absence of complex splitting patterns (e.g., doublets, triplets) in the spectrum is immediately informative. It indicates that the different proton groups (N-CH₃, CH₂Cl, and the pyrazole C-H) are electronically isolated, with no adjacent protons within three bonds to couple with.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Use a 300 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to the DMSO-d₆ lock signal.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Acquisition Parameters: Set a spectral width of approximately 15 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation and Summary

The ¹H NMR spectrum shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
12.47Broad Singlet1HN₅-H The significant downfield shift and broadness are characteristic of an acidic proton on a nitrogen atom within a conjugated system, confirming the pyrimidinone structure.
8.05Singlet1HC₃-H This signal is in the aromatic region, consistent with a proton on an electron-deficient pyrazole ring.
4.57Singlet2H-CH₂ ClThe chemical shift is typical for a methylene group attached to both an aromatic system and an electron-withdrawing chlorine atom.
3.90Singlet3HN₁-CH₃ This upfield singlet corresponds to the methyl group attached to the pyrazole nitrogen.

Carbon NMR provides a map of the carbon skeleton. A standard proton-decoupled ¹³C NMR experiment gives a single peak for each unique carbon environment.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer, switching to the ¹³C observation channel (e.g., 75 MHz for a 300 MHz spectrometer).

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems) is used.

    • Acquisition Parameters: Set a spectral width of approximately 220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation and Summary

The spectrum displays seven signals, corresponding to the seven unique carbon atoms in the molecule.[1] The assignments are based on established chemical shift ranges for heterocyclic systems.[3]

Chemical Shift (δ, ppm)AssignmentRationale
157.6C ₄ (C=O)The most downfield signal, characteristic of a carbonyl carbon in an amide-like (lactam) environment.
155.2CA quaternary sp² carbon attached to the CH₂Cl group and nitrogen.
151.6C ₇ₐA quaternary sp² carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
134.2CThe only sp² carbon directly bonded to a hydrogen, consistent with its position on the pyrazole ring.
104.6C ₃ₐThe second quaternary sp² carbon at the ring fusion.
42.7-C H₂ClAn sp³ carbon shifted downfield by the attached chlorine atom.
34.1N₁-C H₃A typical chemical shift for an sp³ methyl carbon attached to a nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. The combination of a hard ionization technique like Electron Impact (EI) and a soft one like Electrospray Ionization (ESI) offers a comprehensive picture.

Expert Insight: The most telling feature in the EI mass spectrum is the isotopic pattern of the molecular ion. The presence of a single chlorine atom is definitively confirmed by the M⁺ and M+2 peaks (at m/z 198 and 200, respectively) appearing in an approximate 3:1 intensity ratio, which reflects the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol: MS Data Acquisition

  • EI-MS Protocol:

    • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

    • Ionization: Use a standard electron energy of 70 eV.

    • Analysis: Scan a mass range of m/z 40-300.

  • HRMS (ESI-TOF) Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Use positive ion mode Electrospray Ionization (ESI).

    • Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer to obtain a high-resolution mass measurement of the protonated molecule [M+H]⁺. This allows for the calculation of the elemental formula.

Data Interpretation and Fragmentation Pathway

The high-resolution mass measurement confirms the elemental formula C₇H₇ClN₄O.[1] The EI spectrum provides insight into the molecule's stability and fragmentation patterns.

G Proposed EI Mass Spectrometry Fragmentation Pathway M [M]⁺· m/z 198/200 M_minus_Cl [M - Cl]⁺ m/z 163 M->M_minus_Cl - ·Cl M_minus_CH2Cl [M - CH₂Cl]⁺ m/z 149 M->M_minus_CH2Cl - ·CH₂Cl M_minus_HCl [M - HCl]⁺· m/z 162

Caption: Key fragmentation steps for the title compound under Electron Impact (EI) conditions.

Data Summary Table

m/zRelative Intensity (%)Assignment
20037[M+2]⁺· (Isotope peak with ³⁷Cl)
198100[M]⁺· (Molecular ion with ³⁵Cl)
16310[M - Cl]⁺
14957[M - CH₂Cl]⁺
13618Further fragmentation

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder beforehand.

Data Interpretation and Summary

The IR spectrum reveals characteristic absorption bands confirming the key functional groups.[1]

Wavenumber (ν, cm⁻¹)IntensityAssignment
3106MediumN-H Stretch
2890-2978MediumC-H Stretch (Aliphatic)
1727StrongC=O Stretch (Amide/Lactam)
1614-1658StrongC=N / C=C Stretch (Ring vibrations)
777StrongC-Cl Stretch

Expert Insight: The strong absorption at 1727 cm⁻¹ is highly diagnostic for the carbonyl group of the pyrimidinone ring. Its position indicates a significant degree of amide character, which is consistent with the overall electronic structure of the molecule.

Conclusion

The collective spectroscopic data provides an unambiguous and self-consistent characterization of 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The ¹H and ¹³C NMR spectra confirm the core scaffold and the specific arrangement of substituents. Mass spectrometry validates the molecular weight and elemental composition while revealing a characteristic isotopic signature for the chlorine atom. Finally, IR spectroscopy confirms the presence of key functional groups, notably the N-H and C=O moieties of the pyrimidinone ring. This comprehensive dataset serves as a reliable reference for researchers utilizing this important chemical intermediate.

References

Unlocking the Therapeutic Potential of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and proven success in clinical applications. As a bioisostere of adenine, this heterocyclic system is exceptionally well-suited to target the ATP-binding sites of a vast array of enzymes, most notably protein kinases. This guide focuses on a specific, yet underexplored, derivative: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one . While direct biological studies on this compound are not extensively documented in public literature, its structural features strongly suggest a high probability of activity as a kinase inhibitor. This document serves as a comprehensive technical roadmap for researchers, postulating its most likely therapeutic targets and providing a robust, field-proven experimental workflow for their definitive identification and validation. We will delve into the causal logic behind the proposed experimental design, empowering research teams to efficiently and rigorously investigate the therapeutic promise of this molecule.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The therapeutic potential of the pyrazolo[3,4-d]pyrimidine nucleus is well-established. Its structural resemblance to the purine ring of adenine allows derivatives to function as competitive inhibitors at the ATP-binding pocket of numerous enzymes. This mimicry is the foundation of their broad biological activity, which spans antiviral, anti-inflammatory, and, most prominently, anti-cancer applications[1][2].

Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines have demonstrated significant antibacterial and antiproliferative effects[1]. The core structure serves as a versatile template upon which medicinal chemists can introduce various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The specific compound, this compound, features key substitutions—a chloro group at the 6-position, a methyl group at the 1-position, and a carbonyl group at the 4-position—that are poised to influence its interaction with target proteins.

Postulated Primary Target Class: Protein Kinases

Given the scaffold's history, the most logical and promising therapeutic targets for this compound are protein kinases . The human kinome consists of over 500 enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value drug targets.

Numerous pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent kinase inhibitors, targeting enzymes such as Src, Abl, Fyn, and EGFR[3][4][5]. The central hypothesis is that this compound acts as an ATP-competitive inhibitor, binding to the kinase active site and preventing the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways.

ATP_Competition cluster_kinase Kinase Active Site Kinase Kinase Enzyme ATP_Site ATP Binding Pocket ATP ATP (Natural Substrate) ATP->ATP_Site Binds to phosphorylate substrate Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->ATP_Site Competitively Blocks Binding

Caption: ATP-Competitive Inhibition Mechanism of Pyrazolopyrimidines.

A Proposed Workflow for Target Identification and Validation

To systematically test the hypothesis that this compound is a kinase inhibitor and to identify its specific targets, we propose a multi-phase experimental workflow. This workflow is designed to be a self-validating system, where each phase provides the foundation for the next, ensuring a logical and resource-efficient investigation.

Target_Validation_Workflow cluster_phase1 Phase 1: Broad Target Discovery cluster_phase2 Phase 2: Quantitative In Vitro Validation cluster_phase3 Phase 3: Cellular Target Engagement & Functional Effects P1_Start Compound: 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one P1_Assay Broad Kinase Panel Screen (e.g., ~400 kinases at 1-10 µM) P1_Start->P1_Assay P1_Result Identify 'Hit' Kinases (>50% Inhibition) P1_Assay->P1_Result P2_Assay Dose-Response Enzymatic Assays (e.g., ADP-Glo™, Z'-LYTE™) P1_Result->P2_Assay Advance Hits P2_Result Determine IC50 Values for each 'Hit' Kinase P2_Assay->P2_Result P3_Cell Select Relevant Cell Line (based on 'Hit' kinase profile) P2_Result->P3_Cell Confirm Potent Hits P3_WB Western Blot Analysis: - p-Target (autophosphorylation) - p-Downstream Substrate P3_Cell->P3_WB P3_V_Assay Cell Viability / Proliferation Assay (e.g., MTS, CellTiter-Glo®) P3_Cell->P3_V_Assay P3_Result Correlate Target Inhibition with Cellular Phenotype P3_WB->P3_Result P3_V_Assay->P3_Result P4_End Proceed to In Vivo Pharmacology P3_Result->P4_End Lead Candidate

Caption: Proposed Experimental Workflow for Target Validation.

Phase 1: Broad Kinase Profiling (Target Discovery)

Causality: The most efficient method to survey a wide range of potential targets without bias is to perform a broad kinase panel screen. This initial step is crucial for identifying the most promising kinase families or specific kinases that interact with the compound, thereby guiding all subsequent, more focused experiments.

Experimental Protocol: Large-Panel Kinase Inhibition Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of 300-400 purified active human kinases. A standard initial screening concentration is 1 µM or 10 µM.

  • Assay Principle: The service will typically use an in vitro enzymatic assay that measures the consumption of ATP or the generation of ADP as a readout of kinase activity.

  • Data Analysis: The primary output is the percent inhibition of each kinase relative to a vehicle control (DMSO).

  • Hit Criteria: Define a "hit" as any kinase exhibiting ≥50% inhibition at the screening concentration. This threshold is a standard starting point for balancing sensitivity against the risk of false positives.

Phase 2: Quantitative In Vitro Validation

Causality: A single-point inhibition value from Phase 1 is not sufficient to characterize the compound's potency. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50), which is the standard metric for quantifying the potency of an inhibitor. This step validates the initial hits and allows for their rank-ordering.

Experimental Protocol: IC50 Determination via Dose-Response Enzymatic Assay

  • Kinase Selection: Select all "hit" kinases identified in Phase 1 for IC50 determination.

  • Compound Dilution Series: Prepare a serial dilution of the compound, typically starting from 100 µM down to the low nanomolar range (e.g., 10-point, 3-fold dilutions).

  • Assay Performance: For each selected kinase, perform an in vitro kinase assay using a technology like ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher Scientific).

    • Reaction Components: Combine the purified kinase, its specific substrate, and ATP (typically at its Km concentration to ensure competitive binding dynamics) in a buffer solution.

    • Incubation: Add the serially diluted compound to the reaction wells and incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production) and measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data with positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Hypothetical Hit Kinase Phase 1 (% Inhibition @ 1µM) Phase 2 (IC50 Value)
Src (Proto-oncogene tyrosine-protein kinase)95%50 nM
LCK (Lymphocyte-specific protein tyrosine kinase)88%120 nM
EGFR (Epidermal growth factor receptor)65%800 nM
CDK2 (Cyclin-dependent kinase 2)52%2.5 µM

Table 1: Example Data Summary from Phases 1 & 2. This table illustrates how data can be structured to compare initial screening results with quantitative potency measurements.

Phase 3: Cellular Target Engagement and Functional Effects

Causality: Demonstrating that a compound inhibits a purified enzyme in a test tube (in vitro) is not sufficient. It is critical to prove that the compound can enter a living cell, engage its intended target, and elicit a biological response. This phase connects the enzymatic inhibition to a cellular phenotype, providing crucial evidence of the compound's mechanism of action and therapeutic potential.

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Line Selection: Choose a human cancer cell line known to be dependent on the signaling of the highest-potency target kinase identified in Phase 2 (e.g., for Src, a medulloblastoma cell line like Daoy could be used[5]).

  • Compound Treatment: Seed the cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the IC50 value) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-Phospho-Src Tyr416).

    • Also, probe for a key downstream substrate (e.g., p-STAT3) to confirm pathway inhibition.

    • Strip and re-probe the membrane with antibodies for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates successful target engagement and inhibition in a cellular context.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed the selected cell line in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound, mirroring the concentrations used in the dose-response enzymatic assays.

  • Incubation: Incubate the plates for a period relevant to cell doubling time (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.

Conclusion and Future Directions

While this compound remains a molecule with an unwritten biological story, its chemical architecture provides a strong, rational basis for prioritizing its investigation as a protein kinase inhibitor. The experimental workflow detailed in this guide offers a clear, logical, and rigorous path forward. By systematically progressing from broad, unbiased screening to quantitative validation and finally to cellular functional analysis, researchers can efficiently uncover the therapeutic targets of this compound. The successful identification of a potent and selective kinase target would position this compound as a valuable lead candidate for further preclinical development in oncology or other relevant therapeutic areas.

References

The Pyrazolo[3,4-d]pyrimidine Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a wide array of biological entities. This in-depth technical guide provides a comprehensive historical narrative of this potent heterocyclic system, from its initial synthesis to its evolution into a framework for blockbuster therapeutics. We will explore the key scientific breakthroughs, the evolution of its synthetic methodologies, and the critical structure-activity relationship insights that have cemented its importance for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: The Pioneering Work of Roland K. Robins

The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, a period of burgeoning interest in antimetabolite theory for cancer chemotherapy. The central hypothesis was that molecules mimicking the structure of endogenous purines could interfere with nucleic acid biosynthesis, thereby selectively targeting rapidly proliferating cancer cells. It was within this scientific milieu that Dr. Roland K. Robins, a visionary in nucleoside chemistry, embarked on the synthesis of novel heterocyclic systems.

In a landmark 1956 publication in the Journal of the American Chemical Society, Robins and his colleagues reported the first synthesis of the pyrazolo[3,4-d]pyrimidine ring system.[1] Their initial motivation was clear: to create structural isomers of naturally occurring purines with the potential for antitumor activity.[1] This pioneering work laid the chemical foundation for what would become a vast and fruitful area of research.

The First Synthesis: A Novel Approach to a Fused Heterocycle

The original synthetic strategy employed by Robins was both elegant and effective, starting from the readily accessible 3-amino-4-cyanopyrazole. A key and novel discovery was the reaction of this precursor with formamide, which, upon heating, directly afforded the adenine analogue, 4-aminopyrazolo[3,4-d]pyrimidine.[1] This straightforward method provided a crucial entry point to this new class of compounds.

To access other key analogues, Robins and his team developed several innovative synthetic routes:

  • The Isoguanine Analogue: Fusion of 3-amino-4-cyanopyrazole with urea yielded 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine.[1]

  • The 6-Mercaptopurine Analogue: Similarly, fusion with thiourea produced 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine.[1]

These early synthetic endeavors are summarized in the workflow below:

Robins_Initial_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_products Pyrazolo[3,4-d]pyrimidine Analogues 3_amino_4_cyanopyrazole 3-Amino-4-cyanopyrazole Formamide Formamide Urea Urea Thiourea Thiourea 4_aminopyrazolo 4-Aminopyrazolo[3,4-d]pyrimidine (Adenine Analogue) Formamide->4_aminopyrazolo 4_amino_6_hydroxy 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (Isoguanine Analogue) Urea->4_amino_6_hydroxy 4_amino_6_mercapto 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (6-Mercaptopurine Analogue) Thiourea->4_amino_6_mercapto

Figure 1: Initial synthetic routes to key pyrazolo[3,4-d]pyrimidine analogues developed by Roland K. Robins.

Early Biological Investigations and the Isomeric Breakthrough with Allopurinol

As per their initial hypothesis, the newly synthesized pyrazolo[3,4-d]pyrimidines were evaluated for their antitumor properties. While these early compounds showed some biological activity, a significant breakthrough came from an isomeric scaffold, pyrazolo[4,3-d]pyrimidine. In the same year, 1956, Robins also synthesized allopurinol, a 4-hydroxypyrazolo[3,4-d]pyrimidine, which is an isomer of the natural purine hypoxanthine.[2]

Initially investigated as an antineoplastic agent, allopurinol's potent inhibitory activity against xanthine oxidase was a serendipitous discovery that would redefine its therapeutic trajectory.[3] This enzyme is crucial in the metabolic pathway that produces uric acid, and its inhibition by allopurinol proved to be a highly effective treatment for gout.[2][3] Allopurinol was approved by the FDA in 1966 and remains a frontline therapy for hyperuricemia and gout to this day.[2][3]

The immense clinical success of allopurinol had a profound impact on the field. It validated the concept of purine antagonism using pyrazolopyrimidine scaffolds and drew significant attention to these heterocyclic systems, stimulating further research into their therapeutic potential across a range of diseases.

The Transition to a New Era: The Rise of Kinase Inhibitors

For several decades following their initial discovery, research into pyrazolo[3,4-d]pyrimidines continued to explore their potential as anticancer, antiviral, and antimicrobial agents. However, the true renaissance of this scaffold began in the 1980s and 1990s with the burgeoning field of signal transduction and the identification of protein kinases as key drivers of cancer and other diseases.[4]

Scientists recognized that the pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP).[5][6] This structural mimicry allows it to fit into the ATP-binding pocket of protein kinases, effectively blocking their catalytic activity. This realization marked a pivotal shift in the application of pyrazolo[3,4-d]pyrimidines, moving from broad-spectrum antimetabolites to highly specific enzyme inhibitors.

Key Structural Insights for Kinase Inhibition

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinases. Early structure-activity relationship (SAR) studies revealed several key principles:

  • The N1 Position: Substitution at the N1 position of the pyrazole ring was found to be crucial for modulating selectivity and potency. Large, hydrophobic groups at this position often enhance binding to the kinase active site.

  • The C4 Position: The 4-amino group, mimicking the 6-amino group of adenine, forms critical hydrogen bonds with the "hinge" region of the kinase, a key anchoring interaction. Modifications at this position can significantly impact kinase selectivity.

  • The C3 and C6 Positions: These positions provide vectors for introducing solubilizing groups or moieties that can interact with solvent-exposed regions of the kinase, further enhancing affinity and tailoring pharmacokinetic properties.

The logical progression of pyrazolo[3,4-d]pyrimidine applications is depicted in the following diagram:

Evolution_of_Application node_discovery 1956: Discovery (Robins) node_motivation Initial Motivation: Purine Antagonism (Antitumor Activity) node_discovery->node_motivation node_allopurinol Allopurinol Success: Validation of Scaffold (Xanthine Oxidase Inhibition) node_motivation->node_allopurinol node_transition 1980s-1990s: Paradigm Shift Bioisosteric Mimicry of ATP node_allopurinol->node_transition node_kinase Modern Application: Targeted Kinase Inhibition (Oncology, Inflammation) node_transition->node_kinase

Figure 2: The historical evolution of the primary therapeutic applications of the pyrazolo[3,4-d]pyrimidine scaffold.

Modern Synthetic Methodologies: Expanding the Chemical Space

While the original Robins synthesis remains a cornerstone, the demand for diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for high-throughput screening has driven the development of more versatile and efficient synthetic strategies. A common and highly effective modern approach involves the construction of a substituted 5-aminopyrazole-4-carbonitrile, followed by cyclization to form the pyrimidine ring.

Representative Experimental Protocol: Synthesis of a 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidine

The following protocol outlines a general method for the synthesis of a 1-aryl-4-anilino-pyrazolo[3,4-d]pyrimidine, a common motif in modern kinase inhibitors.

Step 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

  • Suspend the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10-15 volumes).

  • Heat the mixture to 180-190 °C for 2-3 hours.

  • Cool the reaction mixture and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Chlorination at the 4-Position

  • Suspend the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in phosphorus oxychloride (5-10 volumes).

  • Add a catalytic amount of dimethylformamide.

  • Heat the mixture at reflux for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to give the 4-chloro-1-aryl-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Nucleophilic Aromatic Substitution to Introduce the 4-Anilino Moiety

  • Dissolve the 4-chloro-1-aryl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as isopropanol or dioxane.

  • Add a base, such as diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to reflux or by microwave irradiation until the starting material is consumed.

  • Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture and purify by column chromatography or recrystallization to obtain the final 1-aryl-4-anilino-pyrazolo[3,4-d]pyrimidine.

This modular approach allows for the introduction of diversity at both the N1 and C4 positions, facilitating the exploration of extensive SAR.

Conclusion: An Enduring Legacy and a Bright Future

From its rational design as a purine antagonist to its serendipitous success in treating gout and its subsequent blossoming into a premier scaffold for kinase inhibitors, the history of pyrazolo[3,4-d]pyrimidines is a testament to the power of fundamental chemical research and the unexpected paths of drug discovery. Its journey from a single publication in 1956 to a core component of numerous clinical candidates and approved drugs underscores its enduring value. For medicinal chemists and drug development professionals, a deep understanding of the history and synthetic versatility of the pyrazolo[3,4-d]pyrimidine core is not just an academic exercise, but a practical tool for the design and creation of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to Determining the Solubility of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class. Such compounds are of significant interest in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.[2][3][4] Poor solubility can lead to unpredictable results in in-vitro assays, hinder formulation development, and result in inadequate absorption from the gastrointestinal tract, ultimately leading to therapeutic failure.[2][3][5] Therefore, a thorough understanding and accurate measurement of the solubility of a compound like this compound are indispensable for its development.

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in common solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties Influencing Solubility

Key Molecular Descriptors (Predicted for Analogous Structures):

PropertySignificance for Solubility
Molecular Weight Higher molecular weight can sometimes correlate with lower solubility.
logP (Lipophilicity) A measure of a compound's hydrophobicity. A higher logP generally indicates lower aqueous solubility.
Hydrogen Bond Donors/Acceptors The presence of hydrogen bond donors and acceptors can enhance solubility in polar protic solvents like water.
pKa The ionization state of a compound, which is pH-dependent, can significantly impact its solubility.

A crucial first step in any solubility assessment is to characterize the solid-state properties of the material, as factors like particle size and crystal morphology can influence the rate and extent of solubilization.[6]

Experimental Determination of Solubility: A Two-Pronged Approach

In drug discovery, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic solubility assays.[2][4][5]

  • Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[2][7][8] It is particularly useful in the early stages of discovery for ranking and comparing a large number of compounds.[2][5] The process typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[2][5][7][8]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.[3][4][6][9] Thermodynamic solubility is a more accurate and definitive measure, crucial for lead optimization and pre-formulation studies.[3][5][6]

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Part 1: Kinetic Solubility Determination

This protocol outlines a common method for determining kinetic solubility using UV-Vis spectrophotometry for quantification.

Experimental Protocol: Kinetic Solubility Assay

1. Preparation of Stock and Standard Solutions:

  • Prepare a 20 mM stock solution of this compound in 100% DMSO.[7][9]

  • Prepare a series of standard solutions for a calibration curve by diluting the stock solution in a 50:50 (v/v) mixture of acetonitrile and phosphate-buffered saline (PBS) at pH 7.4.[7][9]

2. Incubation and Precipitation:

  • In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS (pH 7.4) in microtubes.[7][9] This results in a final DMSO concentration of 2%.[8]

  • Place the tubes in a thermomixer and incubate for 2 hours at 25°C with shaking (e.g., 850 rpm) to allow for precipitation of the supersaturated solution.[5][7]

3. Separation of Undissolved Compound:

  • After incubation, separate the undissolved precipitate from the supernatant. This can be achieved by either:

    • Centrifugation at high speed.[5]

    • Filtration using a solubility filter plate (e.g., Millipore MultiScreen®).[5][8][9]

4. Quantification:

  • Transfer the clear supernatant or filtrate to a UV-transparent microplate.

  • Measure the UV absorbance at the compound's maximum absorbance wavelength (λ_max) using a microplate reader.[9][10]

  • Determine the concentration of the dissolved compound by comparing its absorbance to the previously generated calibration curve.[4][9] This concentration represents the kinetic solubility.

Visualizing the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 20 mM Stock in DMSO add_to_buffer Add Stock to PBS (pH 7.4) prep_stock->add_to_buffer prep_standards Prepare Calibration Standards calculate Calculate Concentration vs. Standards prep_standards->calculate incubate Incubate with Shaking (2h, 25°C) add_to_buffer->incubate separate Separate Precipitate (Filter/Centrifuge) incubate->separate measure_uv Measure UV Absorbance of Supernatant separate->measure_uv measure_uv->calculate result Kinetic Solubility Value calculate->result

Caption: Workflow for kinetic solubility determination.

Part 2: Thermodynamic Solubility Determination

This protocol describes the "shake-flask" method, a gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol: Thermodynamic Solubility Assay

1. Sample Preparation:

  • Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[6] The key is to have undissolved solid remaining at the end of the experiment.[9]

  • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, simulated gastric fluid, or other relevant buffers) to the vial.[6][11]

2. Equilibration:

  • Seal the vials securely.

  • Place the vials in a shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C).[3][9]

  • Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure that equilibrium between the solid and dissolved compound is reached.[6][9]

3. Phase Separation:

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

  • Filter the aliquot through a fine-pored filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[9]

4. Quantification:

  • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used for its sensitivity and specificity.[3][11][12]

  • Quantify the concentration against a standard curve prepared with the same compound.

  • The resulting concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.[9][11]

Visualizing the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent agitate Agitate for 24-48h at Constant Temp. add_solid->agitate filter_supernatant Filter Supernatant (0.22 µm) agitate->filter_supernatant analyze_hplc Analyze Filtrate by HPLC-UV/MS filter_supernatant->analyze_hplc result Thermodynamic Solubility Value analyze_hplc->result

Caption: Workflow for thermodynamic solubility determination.

Data Interpretation and Conclusion

The solubility data obtained from these experiments are fundamental for guiding the next steps in the drug development process. A compound with a kinetic solubility of less than 10 µM may present significant challenges, while a goal for many drug discovery programs is to identify compounds with aqueous solubility greater than 60 µg/mL.[2] Should this compound exhibit low solubility, strategies such as salt formation, co-solvent systems, or the development of prodrugs may be necessary to improve its biopharmaceutical properties.[1][6]

References

Methodological & Application

Detailed Synthesis Protocol for 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

This document provides a comprehensive, two-step synthesis protocol for 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea to form the di-hydroxy pyrazolopyrimidine core, followed by a selective chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust characterization methods to ensure scientific integrity.

Introduction and Significance

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine analog.[1] Derivatives of this core exhibit a wide range of biological activities, including anti-proliferative, anti-inflammatory, and antifungal properties.[1] Specifically, this compound serves as a crucial building block for creating more complex molecules, particularly in the development of kinase inhibitors for oncology research.[2][3][4] Its strategic functionalization allows for the introduction of diverse substituents at the 6-position, enabling the fine-tuning of pharmacological profiles. This protocol details a reliable and scalable synthesis route from readily available starting materials.

Synthesis Pathway Overview

The synthesis is a two-step process starting from 5-amino-1-methyl-1H-pyrazole-4-carboxamide.

  • Step 1: Cyclization. The initial step involves the fusion of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea at a high temperature. This reaction forms the bicyclic pyrazolopyrimidine ring system, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Step 2: Chlorination. The intermediate dione is then subjected to chlorination using phosphorus oxychloride (POCl₃). This step selectively replaces the hydroxyl group at the 6-position with a chlorine atom to yield the final product.

The overall transformation is depicted in the diagram below.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 5-Amino-1-methyl-1H- pyrazole-4-carboxamide B 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione A->B Urea, 200°C C 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione D 6-Chloro-1-methyl-1H-pyrazolo[3,4-d] pyrimidin-4(7H)-one C->D POCl₃, Reflux

Diagram 1: Overall synthesis pathway.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Amino-1-methyl-1H-pyrazole-4-carboxamide≥98%Commercial Source---
UreaACS Reagent, ≥99.0%Commercial Source---
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Commercial SourceHandle in a fume hood with appropriate PPE.
TolueneAnhydrous, 99.8%Commercial Source---
Diethyl EtherACS Reagent, ≥99.0%Commercial Source---
Round-bottom flasks------Appropriate sizes for the scale.
Reflux condenser---------
Heating mantle/Oil bath------With temperature control.
Magnetic stirrer and stir bars---------
Buchner funnel and filter paper---------
Rotary evaporator---------
Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This procedure is adapted from established methods involving the fusion of aminopyrazole carboxamides with urea.[5][6]

Protocol:

  • Combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide (e.g., 10.0 g, 71.4 mmol) and urea (e.g., 42.8 g, 714 mmol, 10 eq.) in a dry round-bottom flask.

  • Heat the flask in an oil bath to 200 °C. The mixture will melt and then solidify as the reaction progresses. Maintain this temperature for 4-6 hours.

  • Rationale: The large excess of urea acts as both a reactant and a solvent in the molten state, driving the cyclization reaction to completion. High temperature is necessary to overcome the activation energy for the condensation and ring-closing steps.

  • Allow the reaction mixture to cool to room temperature. The resulting solid will be a hard cake.

  • Add water (e.g., 200 mL) to the flask and heat to boiling with stirring to dissolve the excess urea and other water-soluble byproducts.

  • Cool the mixture in an ice bath. The product, being less soluble in cold water, will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with diethyl ether.

  • Dry the solid under vacuum to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as a white to off-white solid.

  • Expected Yield: 85-95%. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This chlorination step utilizes phosphorus oxychloride, a common and effective reagent for converting hydroxyl groups on heterocyclic systems to chlorides.[2][7][8]

Protocol:

  • Caution: This step must be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.

  • To a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), add 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (e.g., 10.0 g, 59.5 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, e.g., 50 mL, 535 mmol, 9 eq.).

  • Rationale: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 400 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Rationale: Quenching with ice water hydrolyzes the excess POCl₃ to phosphoric acid and HCl, and precipitates the organic product which is insoluble in the acidic aqueous medium.

  • Stir the resulting slurry for 30-60 minutes until all the ice has melted and a precipitate has fully formed.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to afford this compound as a solid.

Diagram 2: Workflow for the chlorination step.

Purification and Characterization

While the crude product from the chlorination step is often of high purity, recrystallization can be performed if necessary.

  • Purification: Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be employed to obtain a highly pure product.

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

    • Melting Point: Compare with literature values.

    • ¹H NMR: To confirm the presence of the methyl group and the pyrazole proton.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.[9]

    • Elemental Analysis: To confirm the elemental composition (C, H, Cl, N).[9]

ParameterExpected Value
Molecular Formula C₆H₅ClN₄O
Molecular Weight 184.58 g/mol
Appearance White to light beige solid
¹H NMR (DMSO-d₆) δ ~4.0 (s, 3H, CH₃), ~8.2 (s, 1H, Ar-H), ~12.5 (br s, 1H, NH)
MS (ESI+) m/z [M+H]⁺ ≈ 185.02, with characteristic ³⁵Cl/³⁷Cl isotope pattern

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. All manipulations must be carried out in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • HCl Gas: Generated during the quenching of POCl₃. Ensure the workup is performed in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

References

Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a structural isostere of adenine, a fundamental component of DNA and RNA, this heterocyclic system is adept at interacting with the ATP-binding sites of various enzymes.[1][2] This mimicry has led to the development of numerous pharmacologically active compounds, including potent kinase inhibitors for oncology, anti-inflammatory agents, and therapeutics for central nervous system disorders.[3] The strategic placement of a methyl group at the N1 position of the pyrazole ring is a common feature in many advanced drug candidates, influencing their metabolic stability and target engagement.

This application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, designed for researchers and scientists in the field of drug discovery. The described synthetic route is robust, proceeding through a versatile 4-chloro intermediate that allows for extensive functionalization.

Overall Synthetic Strategy

The synthesis of diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines is efficiently achieved through a multi-step sequence commencing with the construction of a methylated pyrazole core. This is followed by the formation of the fused pyrimidine ring and subsequent functionalization. The key stages of this synthetic approach are outlined below.

Synthesis_Workflow A Step 1: Pyrazole Ring Formation B Step 2: Pyrimidin-4-one Ring Closure A->B Cyclization C Step 3: Chlorination of Pyrimidin-4-one B->C Aromatization/Chlorination D Step 4: Nucleophilic Substitution C->D Derivatization

Figure 1: A high-level overview of the synthetic workflow for 1-methyl-1H-pyrazolo[3,4-d]pyrimidines.

Detailed Experimental Protocols

Part 1: Synthesis of the Starting Material - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The journey towards our target scaffold begins with the well-established Knorr pyrazole synthesis. This reaction constructs the core pyrazole ring from a hydrazine derivative and a β-dicarbonyl compound.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine (0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (0.54 mol) in ethanol (150 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it over ice water. The resulting precipitate is the desired product.

  • Purification: Collect the precipitated product by filtration. The crude product can be further purified by recrystallization from ethanol to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3]

Scientific Rationale: The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position of the pyrazole ring. The reaction proceeds via a condensation mechanism followed by cyclization to form the stable aromatic pyrazole ring.

ReagentMolar Eq.Molecular WeightAmount (g/mL)
Methylhydrazine1.046.07 g/mol 25 g
Ethyl(ethoxymethylene)cyanoacetate1.0169.16 g/mol 92 g
Ethanol--150 mL

Table 1: Reagents for the synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Part 2: Construction of the Fused Pyrimidine Ring

With the pyrazole building block in hand, the next phase involves the construction of the fused pyrimidine ring. This is achieved through a cyclization reaction with a suitable one-carbon unit.

Protocol 2: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Reaction Setup: In a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a thermometer, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) and chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL).

  • Reaction Execution: Cool the solution to 15-18 °C using an ice bath. Pass a steady stream of HCl gas through the solution for 10 hours while maintaining the temperature.

  • Work-up and Isolation: After the reaction, evaporate the volatiles under reduced pressure. Add water (300 mL) to the residue and alkalize the mixture with aqueous ammonia to a pH of 7.

  • Purification: Filter the resulting precipitate, wash it with water, and dry it in the air to obtain 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

Scientific Rationale: This reaction is an acid-catalyzed cyclization. The HCl gas protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the pyrazole, leading to the formation of the pyrimidin-4-one ring.

ReagentMolar Eq.Molecular Weight/DensityAmount (g/mL)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate1.0169.18 g/mol 25.35 g
Chloroacetonitrile1.01.19 g/mL9.5 mL
Dioxane--500 mL
HCl gasExcess--

Table 2: Reagents for the synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Part 3: Synthesis of the Versatile 4-Chloro Intermediate

The pyrimidin-4-one is a stable intermediate. To enable further diversification, it is converted to the more reactive 4-chloro derivative. This is a critical step that opens the door to a wide range of nucleophilic substitution reactions.

Protocol 3: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a round-bottom flask, prepare a mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), phosphorus oxychloride (POCl₃) (0.2 mol, 18.6 mL), and diisopropylethylamine (0.3 mol, 52 mL) in toluene (400 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 18 hours.

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture into ice water (500 mL). The product will precipitate out of the aqueous layer.

  • Purification: Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[1]

Scientific Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The diisopropylethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

ReagentMolar Eq.Molecular Weight/DensityAmount (g/mL)
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1.0198.62 g/mol 19.85 g
Phosphorus oxychloride (POCl₃)2.01.645 g/mL18.6 mL
Diisopropylethylamine3.00.742 g/mL52 mL
Toluene--400 mL

Table 3: Reagents for the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Part 4: Derivatization via Nucleophilic Aromatic Substitution

The 4-chloro position of the pyrazolo[3,4-d]pyrimidine ring is now activated for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, which is a key strategy in drug design for modulating potency, selectivity, and pharmacokinetic properties.

SNAr_Mechanism cluster_0 S_NAr Mechanism Start 4-Chloro Intermediate + Nucleophile Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack End Substituted Product + Cl- Intermediate->End Loss of Leaving Group

Figure 2: Generalized mechanism for the nucleophilic aromatic substitution at the C4 position.

Protocol 4: Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: Dissolve 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol, 2.17 g) in THF (30 mL) in a round-bottom flask. Cool the solution to 10-15 °C.

  • Reaction Execution: Add a 40% aqueous solution of methylamine (0.02 mol, 1.7 mL) to the cooled solution. Stir the reaction mixture at 20 °C for 5 hours.

  • Work-up and Isolation: Distill off the solvent. Add water (20 mL) to the residue and stir for 15 minutes.

  • Purification: Filter the formed precipitate. The crude product can be recrystallized from an alcohol/water mixture (1:1) to yield the final product.[4]

Scientific Rationale: The electron-withdrawing nature of the pyrimidine ring and the pyrazole nitrogen atoms activates the C4 position towards nucleophilic attack. Two equivalents of methylamine are used: one as the nucleophile and the second to neutralize the HCl byproduct.

ReagentMolar Eq.Molecular Weight/DensityAmount (g/mL)
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine1.0217.06 g/mol 2.17 g
Methylamine (40% aq.)2.0~0.9 g/mL1.7 mL
THF--30 mL

Table 4: Reagents for the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Conclusion

This application note provides a reliable and scalable synthetic route to 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. By following these detailed protocols, researchers can efficiently access a key scaffold in modern drug discovery. The versatility of the 4-chloro intermediate allows for the creation of diverse libraries of compounds for biological screening. The principles and techniques described herein are foundational for the exploration of this important class of heterocyclic compounds.

References

The Strategic Intermediate: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics has positioned the pyrazolo[3,4-d]pyrimidine scaffold as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a privileged core for the development of targeted inhibitors. Among the numerous derivatives of this scaffold, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one emerges as a pivotal intermediate, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of its synthesis, applications, and the underlying scientific principles that govern its utility in drug discovery, with a particular focus on the development of Bruton's tyrosine kinase (BTK) inhibitors.

I. The Genesis of a Privileged Scaffold: Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that demands a nuanced understanding of heterocyclic chemistry. The following protocol outlines a robust and scalable approach, starting from readily available precursors.

Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidinone Core

A common and efficient strategy involves the construction of the pyrazolo[3,4-d]pyrimidinone ring system through the cyclization of a suitably substituted pyrazole precursor.

Step 1: Synthesis of 1-Methyl-4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine

This initial step involves the condensation of a 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea. The high temperatures employed drive the cyclization and formation of the pyrimidine ring.

  • Materials: 5-amino-1H-pyrazole-4-carboxamide, Urea

  • Procedure:

    • Combine 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 190°C and maintain for 2 hours.

    • Cool the reaction mixture and treat with a 10% potassium hydroxide solution to dissolve the product.

    • Acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

    • Isolate the white solid by filtration, wash with water, and dry to yield 1-methyl-4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Dichlorination to Yield 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

The dihydroxy intermediate is then converted to the highly reactive dichloro derivative using a potent chlorinating agent.

  • Materials: 1-Methyl-4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Suspend 1-methyl-4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in phosphorus oxychloride (excess).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.

    • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water with vigorous stirring in a well-ventilated fume hood.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Selective Hydrolysis to this compound

The final step involves the selective hydrolysis of the C4-chloro group of the dichloro intermediate. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C6, allowing for regioselective functionalization.

  • Materials: 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, Sodium hydroxide, Dioxane

  • Procedure:

    • Dissolve 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in a mixture of 2M aqueous sodium hydroxide and dioxane.

    • Heat the mixture at 100°C for 1.5 hours.

    • Cool the reaction mixture to 0°C and acidify to pH 6.5 with 6M hydrochloric acid to precipitate the product.

    • Stir the mixture for 30 minutes at 0°C.

    • Filter the resulting white solid, wash with cold water, and dry to yield This compound .

Causality Behind Experimental Choices
  • Excess Urea in Step 1: The use of a large excess of urea serves as both a reactant and a solvent, driving the cyclization reaction to completion.

  • Phosphorus Oxychloride (POCl₃) in Step 2: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of the pyrimidinone to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions. Using POCl₃ as the solvent ensures a high concentration of the reagent, facilitating the reaction.

  • Selective Hydrolysis in Step 3: The differential reactivity of the two chlorine atoms in 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key aspect of its utility. The C4 position is more electron-deficient due to the influence of the adjacent pyrazole ring nitrogen, making it more susceptible to nucleophilic attack by hydroxide. This allows for the selective formation of the desired pyrimidinone.

Diagram of the Synthetic Workflow:

Synthesis_of_this compound cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Hydrolysis A 5-amino-1-methyl- 1H-pyrazole-4-carboxamide C 1-Methyl-4,6-dihydroxy- 1H-pyrazolo[3,4-d]pyrimidine A->C 190°C B Urea B->C D 4,6-Dichloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine C->D POCl3, Reflux E 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one D->E NaOH, Dioxane, 100°C

Synthetic pathway to the target intermediate.

II. Application in Drug Discovery: The Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value drug candidates. A prime example is its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases. Rilzabrutinib (formerly PRN1008) is a potent and selective BTK inhibitor that showcases the utility of the pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Representative Synthesis of a BTK Inhibitor from the Intermediate

This protocol illustrates a plausible synthetic route to a BTK inhibitor, demonstrating the strategic functionalization of the this compound intermediate.

Step 1: N-Alkylation of the Pyrazole Ring

The nitrogen at the 1-position of the pyrazole ring can be alkylated to introduce various side chains that can interact with the target kinase.

  • Materials: this compound, Desired alkyl halide (e.g., a protected piperidine derivative), Base (e.g., Potassium carbonate)

  • Procedure:

    • Dissolve the intermediate and the alkyl halide in a suitable solvent (e.g., DMF).

    • Add the base and stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Suzuki Coupling at the C6 Position

The chloro group at the C6 position provides a handle for introducing aryl or heteroaryl moieties via cross-coupling reactions, such as the Suzuki coupling. This is a critical step for building the pharmacophore required for potent kinase inhibition.

  • Materials: N-alkylated intermediate, Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Sodium carbonate)

  • Procedure:

    • Combine the N-alkylated intermediate, the boronic acid/ester, the palladium catalyst, and the base in a suitable solvent system (e.g., dioxane/water).

    • Heat the mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the product via column chromatography to yield the core structure of the BTK inhibitor.

Step 3: Final Elaboration of the Side Chain

The final steps typically involve the deprotection and/or modification of the side chain introduced in Step 1 to install the final functional groups required for optimal target engagement and pharmacokinetic properties.

Expertise in Action: Rationale for the Synthetic Strategy
  • Regioselective Functionalization: The synthetic strategy hinges on the differential reactivity of the chloro groups at the C4 and C6 positions. By first selectively hydrolyzing the C4-chloro group to form the pyrimidinone, we can then specifically functionalize the C6 position.

  • Palladium-Catalyzed Cross-Coupling: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. Its use allows for the modular and efficient introduction of a wide range of substituents at the C6 position, facilitating the exploration of structure-activity relationships (SAR) during drug development.

Illustrative Drug Discovery Workflow:

Drug_Discovery_Workflow Start 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one Step1 N-Alkylation Start->Step1 Step2 Suzuki Coupling (C6-Arylation) Step1->Step2 Step3 Side Chain Elaboration Step2->Step3 SAR Structure-Activity Relationship (SAR) Studies Step2->SAR End Final Drug Candidate (e.g., BTK Inhibitor) Step3->End Step3->SAR BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Src_Kinases Src-Family Kinases BCR->Src_Kinases activates Syk Syk Src_Kinases->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP₃ & DAG PLCg2->IP3_DAG generates NFkB NF-κB Activation IP3_DAG->NFkB Response B-Cell Proliferation, Survival, and Differentiation NFkB->Response BTKi BTK Inhibitor (e.g., Rilzabrutinib) BTKi->BTK inhibits

Application Notes & Protocols: Strategic Derivatization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure.[1] Its significance stems from its structural resemblance to adenine, the purine base in adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site in a multitude of protein kinases.[2] This bioisosteric relationship has led to the development of numerous kinase inhibitors targeting enzymes like EGFR, VEGFR, CDK2, and Src/Abl, which are critical in oncology.[1][2][3][4]

The subject of this guide, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one , serves as a versatile and highly valuable intermediate for library synthesis. The chlorine atom at the C6 position is an excellent leaving group, activated for nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery and optimization. This document provides a detailed examination of the underlying principles and practical protocols for leveraging this reactivity.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The displacement of the C6-chloro group proceeds via a well-established SNAr mechanism. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, is the primary driver of this reaction. This electronic property sufficiently stabilizes the negatively charged intermediate formed during the reaction, obviating the need for potent electron-withdrawing activating groups often required in carbocyclic aromatic systems.

The reaction pathway involves two key steps:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the substituted product.

Caption: General SNAr Mechanism at the C6 Position.

The choice of solvent, base, and temperature is critical and is dictated by the intrinsic nucleophilicity of the substituting agent. The following sections provide detailed protocols tailored for different classes of nucleophiles.

Experimental Design: A Workflow for Synthesis and Validation

A robust and reproducible experimental workflow is paramount. The following process ensures the successful synthesis, purification, and characterization of the desired derivatives. This self-validating system is designed to provide clear checkpoints for reaction progress and product identity.

Experimental_Workflow cluster_prep Phase 1: Reaction cluster_workup Phase 2: Isolation cluster_purification Phase 3: Purification & Analysis A 1. Reaction Setup (Reagents, Solvent, Inert Atm.) B 2. Controlled Heating (Reflux / RT / Microwave) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quenching & Work-up (e.g., H₂O addition, extraction) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F Crude Product G 7. Characterization (¹H NMR, ¹³C NMR, HRMS) F->G H 8. Purity Analysis (HPLC / LC-MS) G->H I I H->I Final Compound (>95% Purity)

Caption: Standardized Experimental Workflow.

Core Protocols: Substitution with N, S, and O-Nucleophiles

The following protocols are generalized methodologies that can be adapted based on the specific nucleophile used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Amination (N-Nucleophiles)

The introduction of amino groups is one of the most common modifications, as the resulting N-C bond is stable and the amino group can serve as a hydrogen bond donor or acceptor, which is crucial for binding to biological targets.

  • Scientific Rationale: Primary and secondary amines are generally strong nucleophiles and can often react without a strong external base. The amine reagent itself (if used in excess) or a mild non-nucleophilic base like diisopropylethylamine (DIPEA) is sufficient to neutralize the HCl generated. Polar aprotic solvents like DMF or DMSO are ideal for solvating the charged Meisenheimer intermediate, accelerating the reaction. For less reactive aromatic amines, higher temperatures or microwave irradiation may be necessary.

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Isopropanol, DMF, or NMP, ~0.1 M concentration), add the desired amine (1.1 - 1.5 eq).

    • Add a base such as DIPEA or triethylamine (1.5 - 2.0 eq).

    • Heat the reaction mixture to the target temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., EtOAc or DCM).

    • Wash the collected solid or combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

  • Data Summary: Representative Amination Conditions

    Nucleophile Base Solvent Temperature (°C) Typical Time (h)
    Piperidine DIPEA Isopropanol 80 4 - 8
    Morpholine K₂CO₃ DMF 100 6 - 12
    Aniline None (excess) NMP 120 - 140 12 - 24

    | Benzylamine | Et₃N | Ethanol | Reflux | 2 - 6 |

Protocol 2: Thiolation (S-Nucleophiles)

Thiol-ethers are valuable functionalities in drug candidates. Sulfur is a soft atom and can engage in unique interactions within protein binding pockets.

  • Scientific Rationale: Thiols are more acidic than alcohols and are potent nucleophiles, especially in their thiolate anion form. A base is required to deprotonate the thiol. Anhydrous, polar aprotic solvents are preferred to prevent side reactions. These reactions often proceed readily at room temperature.

  • Step-by-Step Methodology:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an appropriate organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash column chromatography.

Protocol 3: Alkoxylation / Aryloxylation (O-Nucleophiles)

Introducing alkoxy or aryloxy groups can modulate a compound's lipophilicity, solubility, and metabolic stability.

  • Scientific Rationale: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, their conversion to the corresponding alkoxide or phenoxide anion using a strong base is essential for the reaction to proceed efficiently. The reaction typically requires heating to overcome the higher activation energy.

  • Step-by-Step Methodology:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C and add a strong base such as NaH (1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq).

    • Stir the mixture at 0 °C for 30 minutes, then add the this compound (1.0 eq).

    • Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Perform an aqueous work-up and extraction as described in Protocol 4.2.

    • Purify the crude material by flash column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Inadequate temperature.3. Base is too weak (for S/O-nucleophiles).4. Poor quality starting material.1. For S/O-nucleophiles, ensure a strong base (e.g., NaH) is used.2. Increase reaction temperature or switch to a higher boiling point solvent (e.g., Isopropanol -> DMF -> NMP).3. Consider microwave-assisted synthesis to accelerate the reaction.4. Verify the purity of the starting chloro-scaffold.
Formation of Byproducts 1. Reaction temperature is too high.2. Presence of water or other reactive impurities.3. For di-functional nucleophiles, double displacement may occur.1. Lower the reaction temperature and increase the reaction time.2. Use anhydrous solvents and reagents, and maintain an inert atmosphere.3. Use a large excess of the di-functional nucleophile to favor mono-substitution.
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion to consume all starting material.2. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Add a small amount of acid (AcOH) or base (Et₃N) to the eluent to suppress tailing.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Central Role of NMR in the Structural Elucidation of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors and anticancer agents.[1] For researchers in medicinal chemistry and drug development, unambiguous structural confirmation and characterization of novel analogues are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution.

This comprehensive guide provides an in-depth exploration of the NMR characterization of pyrazolo[3,4-d]pyrimidines. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral features, offers field-proven experimental protocols, and equips the researcher with the knowledge to confidently assign structures and troubleshoot spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Understanding the NMR Landscape of Pyrazolo[3,4-d]pyrimidines

The interpretation of the ¹H and ¹³C NMR spectra of pyrazolo[3,4-d]pyrimidines is a logical process of identifying key signals and piecing together the molecular puzzle. The electronic environment of each nucleus, dictated by the inherent aromaticity of the fused ring system and the electronic nature of its substituents, governs its chemical shift.

¹H NMR Spectral Features: A Proton's Perspective

The proton NMR spectrum provides critical information on the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

  • The Pyrazole H-3 Proton: A key diagnostic signal is the proton at the 3-position of the pyrazole ring. This proton typically resonates as a singlet in the downfield region of the spectrum, often between δ 7.7 and 8.8 ppm.[2] Its precise chemical shift is sensitive to the nature of the substituents on both the pyrazole and pyrimidine rings.

  • Pyrimidine Protons: Depending on the substitution pattern, the pyrimidine ring may possess its own protons. For instance, in a 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-4-one, the H-6 proton will also appear as a singlet in the aromatic region.

  • Substituent Protons: Protons on substituent groups will appear in their characteristic regions. For example, methyl groups will resonate upfield (around δ 2.4-3.6 ppm), while aromatic protons on phenyl substituents will be found in the δ 7.0-9.0 ppm range.[2][3]

  • Exchangeable Protons (NH, OH): Protons attached to heteroatoms like nitrogen (e.g., in an amino group at C4 or an NH in the pyrazole ring) or oxygen are often observed as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. These signals can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample results in the disappearance of the NH or OH signal.[2][3] For instance, the NH proton of a pyrimidine ring has been observed at δ 12.3 ppm.[2]

¹³C NMR Spectral Features: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon environment.

  • Fused Ring Carbons: The carbons of the pyrazolo[3,4-d]pyrimidine core are typically found in the downfield region of the spectrum, generally between δ 100 and 160 ppm, characteristic of aromatic and heteroaromatic systems.[2][4]

  • Carbonyl Carbons: If the pyrimidine ring exists as a pyrimidin-4(5H)-one, the carbonyl carbon (C=O) will exhibit a characteristic signal further downfield, often in the range of δ 160-170 ppm.[2]

  • Substituent Carbons: Carbons of substituent groups will appear in their expected chemical shift ranges. For example, methyl carbons are found upfield (δ 20-30 ppm), while aromatic carbons of a phenyl ring will resonate between δ 120 and 140 ppm.[2]

The unambiguous assignment of carbon signals, especially for the proton-deficient fused ring system, often requires the use of two-dimensional (2D) NMR techniques.

Advanced Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides foundational information, complex substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold necessitate the use of 2D NMR experiments for complete and unambiguous structural assignment.[5][6][7]

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is invaluable for assigning the carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary (non-protonated) carbons and for piecing together the connectivity of the entire molecular framework.[4][6][7][8] For example, the H-3 proton will show a correlation to C-3a and C-7a, helping to assign these critical bridgehead carbons.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While less critical for the core pyrazolo[3,4-d]pyrimidine protons which are often singlets, COSY is essential for determining the connectivity within substituent groups, such as adjacent protons on an aromatic ring or in an alkyl chain.

The concerted application of these 2D techniques provides a robust and self-validating method for the complete assignment of all ¹H and ¹³C signals, leading to unequivocal structural determination.[4][5]

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a pyrazolo[3,4-d]pyrimidine sample for NMR analysis.

Materials:

  • Pyrazolo[3,4-d]pyrimidine sample (typically 5-15 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)

  • Pasteur pipettes and bulbs

  • Small vials

  • Cotton wool or a syringe filter

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh the desired amount of the pyrazolo[3,4-d]pyrimidine derivative into a clean, dry vial. The required amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[9]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] The choice of solvent is critical. DMSO-d₆ is a common choice for many N-heterocycles due to its excellent dissolving power.[2][3][4][11] Chloroform-d (CDCl₃) is also frequently used.[12] Ensure the solvent is compatible with your compound and will not cause degradation. Gently swirl or vortex the vial to completely dissolve the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe filter.[9][13]

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

G weigh weigh dissolve dissolve weigh->dissolve Add solvent to vial filter filter dissolve->filter Ensure complete dissolution transfer transfer filter->transfer Remove particulates cap cap transfer->cap Adjust volume if needed clean clean cap->clean Prepare for spectrometer

Protocol 2: NMR Data Acquisition

The following parameters are a general starting point for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[2][11] These should be adjusted as necessary to optimize for the specific compound and desired data quality.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width (SW): ~240 ppm (centered around 120 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans, depending on concentration and solubility.

Data Presentation: Representative NMR Data

For illustrative purposes, the following table summarizes typical chemical shift ranges for a generic 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold. Actual values will vary based on substitution.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-38.0 - 8.8 (singlet)130 - 145Diagnostic proton signal.
C-3a-105 - 115Bridgehead carbon.
C-4-150 - 160Highly dependent on substituent (e.g., NH₂, Cl, =O).
C-6Varies with substituent150 - 160Often substituted. If protonated, δ ~8.2-9.0.
C-7a-140 - 150Bridgehead carbon.
N-HVariable (broad singlet)-Exchangeable with D₂O.
Phenyl-H7.2 - 8.5 (multiplets)120 - 140Pattern depends on substitution.
Substituent-CH₃2.4 - 3.6 (singlet)20 - 30Example for a methyl group.

Data compiled from literature sources.[2][4][12]

Causality and Field-Proven Insights: The "Why" Behind the Spectrum

  • Solvent Effects: The choice of solvent can subtly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce significant upfield shifts for protons positioned above the plane of the solvent ring due to anisotropic effects. More commonly, polar solvents like DMSO-d₆ can form hydrogen bonds with NH or OH protons, shifting their signals significantly downfield.[14] It is crucial to use the same solvent when comparing spectra.[14]

  • Substituent Effects: The electronic nature of substituents dramatically influences the chemical shifts of nearby nuclei.

    • Electron-Withdrawing Groups (EWGs) such as nitro or cyano groups will deshield nearby protons and carbons, causing them to resonate at higher δ values (downfield).

    • Electron-Donating Groups (EDGs) like amino or methoxy groups will shield adjacent nuclei, shifting their signals to lower δ values (upfield). This effect is transmitted through the π-system of the aromatic rings.

  • Tautomerism: Some pyrazolo[3,4-d]pyrimidine derivatives can exist as a mixture of tautomers in solution, particularly those with hydroxyl or amino functionalities. This can lead to the appearance of two sets of signals in the NMR spectrum, representing both tautomeric forms. The ratio of these forms can be influenced by the solvent and temperature.

Conclusion

The structural characterization of pyrazolo[3,4-d]pyrimidines is a systematic process that relies heavily on the detailed interpretation of ¹H and ¹³C NMR spectra. By understanding the characteristic chemical shifts, leveraging the power of 2D NMR techniques for unambiguous assignments, and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of novel derivatives. This guide provides the foundational knowledge and practical steps to achieve accurate and reliable NMR characterization, a critical step in the journey of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, the purine core of ATP, allows it to effectively compete for the ATP-binding site in the kinase domain, a ubiquitous feature across the kinome.[1] This bioisosteric relationship has been successfully exploited to create a multitude of clinically relevant kinase inhibitors.[1][3]

Among the various derivatives of this scaffold, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one stands out as a versatile and highly valuable starting material for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive chlorine atom at the 6-position provides a chemical handle for the introduction of various substituents through nucleophilic substitution or cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity. The methyl group at the 1-position can also influence the compound's properties and interactions within the kinase active site.

This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in the synthesis of inhibitors targeting key kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[4] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed in the development of potent EGFR inhibitors.[5]

Synthetic Workflow for EGFR Inhibitors

A common strategy for the synthesis of EGFR inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction at the C6 position with a suitably substituted aniline. This reaction is typically carried out in the presence of a base and a polar aprotic solvent.

EGFR_synthesis start This compound product 6-(Arylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (EGFR Inhibitor) start->product SNAr Base, Solvent, Heat reagent Substituted Aniline (e.g., 4-aminophenol) reagent->product

Caption: Synthetic workflow for EGFR inhibitors.

Representative Protocol: Synthesis of a 6-(Arylamino)pyrazolo[3,4-d]pyrimidine EGFR Inhibitor

This protocol describes a representative synthesis of a potential EGFR inhibitor through the reaction of this compound with 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-((4-hydroxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one.

Biological Activity of Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitors

The following table summarizes the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors.

Compound IDTarget KinaseIC50 (µM)Reference
12b EGFRWT0.016[5]
12b EGFRT790M0.236[5]

EGFR Signaling Pathway and Point of Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP ADP PI3K PI3K EGFR->PI3K ATP ADP EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition point.

Targeting the Cell Cycle: CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition.[1] Overexpression or aberrant activation of CDK2 is frequently observed in various cancers, making it an attractive target for anticancer drug development.[6] The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop potent CDK2 inhibitors.[1][7][8]

Synthetic Workflow for CDK2 Inhibitors

A versatile approach to CDK2 inhibitors from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the C6 position, providing a rich avenue for structure-activity relationship (SAR) studies.

CDK2_synthesis start This compound product 6-(Aryl/Heteroaryl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CDK2 Inhibitor) start->product Suzuki Coupling Pd Catalyst, Base, Solvent, Heat reagent Aryl/Heteroaryl Boronic Acid reagent->product

Caption: Synthetic workflow for CDK2 inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 6-Arylpyrazolo[3,4-d]pyrimidine CDK2 Inhibitor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one.

Biological Activity of Pyrazolo[3,4-d]pyrimidine-based CDK2 Inhibitors

The following table presents the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors.

Compound IDTarget KinaseIC50 (µM)Reference
14 CDK2/cyclin A20.057[1]
13 CDK2/cyclin A20.081[1]
15 CDK2/cyclin A20.119[1]
4a CDK20.21[7]

CDK2 in the Cell Cycle and Point of Inhibition

Cell_Cycle G1 G1 Phase Checkpoint G1/S Checkpoint G1->Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Checkpoint->S CDK2/Cyclin E Inhibitor Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor Inhibitor->Checkpoint Inhibition

Caption: The role of CDK2 in the cell cycle and the point of inhibition.

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][9] In cancer, angiogenesis is crucial for tumor growth and metastasis.[4] Therefore, inhibiting VEGFR-2 is an important strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.[4][9]

Synthetic Workflow for VEGFR-2 Inhibitors

Similar to the synthesis of EGFR inhibitors, a common route to VEGFR-2 inhibitors involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of this compound with various amines. The nature of the amine substituent is critical for achieving high potency and selectivity for VEGFR-2.

VEGFR2_synthesis start This compound product 6-(Substituted amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (VEGFR-2 Inhibitor) start->product SNAr Base, Solvent, Heat reagent Substituted Amine reagent->product

Caption: Synthetic workflow for VEGFR-2 inhibitors.

Representative Protocol: Synthesis of a 6-(Substituted amino)pyrazolo[3,4-d]pyrimidine VEGFR-2 Inhibitor

This protocol provides a general method for the synthesis of a potential VEGFR-2 inhibitor by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-fluoroaniline)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Combine this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.5 eq) in DMSO.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the target 6-(substituted amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one.

Biological Activity of Pyrazolo[3,4-d]pyrimidine-based VEGFR-2 Inhibitors

The following table summarizes the inhibitory activity of a representative pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitor.

Compound IDTarget KinaseIC50 (µM)Reference
12b VEGFR-20.063[9]

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg ATP ADP VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. The protocols and data presented in this guide demonstrate its utility in accessing inhibitors for key cancer targets such as EGFR, CDK2, and VEGFR-2. The straightforward functionalization of the C6 position through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling allows for extensive chemical exploration and optimization of inhibitor properties. This makes this compound an indispensable tool for researchers, scientists, and drug development professionals in the ongoing quest for novel and effective kinase-targeted therapies.

References

Application Notes & Protocols: Strategic Chlorination of Pyrazolopyrimidinone Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the chlorination of pyrazolopyrimidinone precursors. This transformation is a critical step in the synthesis of a wide array of biologically active molecules. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible outcomes.

Scientific Context and Strategic Importance

Pyrazolopyrimidinones are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for various therapeutic applications.[1] The strategic introduction of chlorine atoms onto this heterocyclic system is a key synthetic maneuver. The chloro-substituent serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the diversification of the core structure and the exploration of the chemical space around it.[2] The differential reactivity of multiple chloro-substituents can also be exploited for regioselective functionalization.[2]

The most common precursors for chlorination are the corresponding hydroxy- or oxo-pyrazolopyrimidinones, which exist in keto-enol tautomeric forms. The conversion of the hydroxyl group (enol form) to a chloride is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Chlorination Chemistry: Mechanisms and Reagent Selection

The choice of chlorinating agent is paramount and is dictated by the substrate's reactivity, desired outcome, and scale of the reaction.

Phosphorus Oxychloride (POCl₃)

POCl₃ is a powerful and widely used reagent for converting heterocyclic ketones and hydroxyl groups to chlorides.[3][4] The reaction with a hydroxyl group is believed to proceed through the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion.

  • Mechanism with POCl₃:

    • The lone pair of the hydroxyl group on the pyrazolopyrimidinone attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion.

    • A proton is lost, forming a dichlorophosphate ester intermediate.

    • A chloride ion then acts as a nucleophile, attacking the carbon atom bearing the ester, leading to the chlorinated product and the release of a dichlorophosphate byproduct.

The reaction is often carried out at elevated temperatures, and frequently, an excess of POCl₃ is used, serving as both the reagent and the solvent.[5][6] However, for reasons of safety, cost, and environmental impact, modern procedures favor using near-equimolar amounts of POCl₃, often in a sealed reactor, which can provide high yields without the need for a large excess of the corrosive reagent.[3][7]

Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective reagent for converting alcohols to alkyl chlorides.[8][9] The reaction proceeds through the formation of a chlorosulfite intermediate.

  • Mechanism with SOCl₂:

    • The alcohol (enol form of the precursor) attacks the sulfur atom of SOCl₂, displacing a chloride ion.

    • Deprotonation leads to the formation of an alkyl chlorosulfite intermediate.

    • The subsequent substitution can occur via two main pathways:

      • Sɴi (Substitution Nucleophilic internal): The chlorosulfite intermediate collapses, with the chloride being delivered from the same face as the leaving group, leading to retention of stereochemistry. This is favored in the absence of a base.[8][10]

      • Sɴ2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the base can attack the chlorosulfite intermediate, displacing the chloride, which then acts as an external nucleophile, leading to inversion of stereochemistry.[9][10]

For the planar pyrazolopyrimidinone system, the stereochemical outcome is not a concern, but the choice of conditions (with or without a base) can influence reactivity and side products.

Vilsmeier-Haack Reagent (POCl₃/DMF)

The Vilsmeier-Haack reagent, formed from POCl₃ and a formamide like N,N-dimethylformamide (DMF), is primarily known for formylation of electron-rich aromatic and heterocyclic compounds.[11] However, it can also effect chlorination, sometimes concurrently with formylation.[11][12] The active species is a chloromethyleniminium salt, which is a potent electrophile. This method is particularly useful when formylation and chlorination are desired in a one-pot procedure.[13][14]

Experimental Protocols

Extreme caution must be exercised when handling phosphorus oxychloride and thionyl chloride. These reagents are highly corrosive, toxic, and react violently with water.[15][16][17][18] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and eye protection (goggles and face shield), must be worn.[15][16]

Protocol 1: Chlorination using Excess Phosphorus Oxychloride

This traditional method is robust and suitable for small-scale laboratory synthesis where handling a large excess of the reagent is manageable.

Materials and Reagents:

  • Pyrazolopyrimidinone precursor

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (for co-evaporation)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography (if required)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the pyrazolopyrimidinone precursor (1.0 eq).

  • In a chemical fume hood, carefully add phosphorus oxychloride (10-20 eq) to the flask. POCl₃ will act as both the reagent and the solvent.

  • (Optional) Add N,N-dimethylaniline (0.1-0.3 eq) to the mixture. This can accelerate the reaction.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by vacuum distillation in the fume hood. Co-distillation with toluene can aid in the complete removal of POCl₃.

  • Quenching: Very slowly and cautiously, pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water. This is a highly exothermic process that will generate HCl gas. Ensure adequate ventilation and cooling.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃

This modern, greener approach is ideal for larger-scale preparations, minimizing waste and improving safety.[3][7]

Materials and Reagents:

  • Pyrazolopyrimidinone precursor

  • Phosphorus oxychloride (POCl₃) (1.0-1.2 eq per hydroxyl group)

  • Pyridine (optional, as a base)

  • Sealed pressure vessel or high-pressure reactor

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Appropriate solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a suitable sealed pressure vessel, add the pyrazolopyrimidinone precursor (1.0 eq).

  • Add POCl₃ (1.0-1.2 eq per hydroxyl group to be chlorinated).

  • (Optional) Add one equivalent of pyridine as a base.[7]

  • Seal the reactor securely.

  • Heat the reaction mixture to 140-170 °C for 2-4 hours.

  • After the reaction period, cool the reactor to room temperature.

  • Quenching: Carefully open the reactor in a fume hood. Cautiously pour the contents into cold water (~0 °C).

  • Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.[3]

  • Collect the precipitated product by filtration, or if it remains in solution, extract with a suitable organic solvent.

  • Wash the collected solid with cold water and dry under vacuum to obtain the final product.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the chlorination process.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Pyrazolopyrimidinone Precursor Reagents Add Chlorinating Agent (POCl3 or SOCl2) +/- Base/Catalyst Start->Reagents Heat Heat to Reflux or High Temperature (Sealed Vessel) Reagents->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Cool and Quench (Pour onto Ice) Monitor->Quench Reaction Complete Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify End Chlorinated Product Purify->End

Caption: General workflow for the chlorination of pyrazolopyrimidinone precursors.

Product Characterization and Quality Control

Thorough characterization of the final chlorinated product is essential to confirm its identity and purity. A combination of analytical techniques should be employed.

Analytical Technique Purpose Typical Observations/Parameters
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Disappearance of the -OH proton signal (if observable). Shifts in the aromatic proton and carbon signals consistent with the electronic effect of the chlorine atom.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic pattern.The mass spectrum should show a molecular ion peak corresponding to the chlorinated product. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed. The method should be validated for linearity, accuracy, and precision.[19][20]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and confirmation of identity.Suitable for thermally stable products. Provides separation of impurities and mass spectral data for identification.[19][21][22]
Infrared (IR) Spectroscopy Functional group analysis.Disappearance of the broad O-H stretching band and C=O stretching band (if applicable) and appearance of a C-Cl stretching band.
Melting Point Physical property and purity check.A sharp melting point range indicates high purity.
Example HPLC Method Parameters for Purity Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm), determined by UV-Vis spectrophotometry.[21]

  • Column Temperature: 25-30 °C

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring shows starting material remains, consider increasing the reaction time, temperature, or the amount of catalyst (e.g., N,N-dimethylaniline). Ensure the starting material is completely dry, as water will consume the chlorinating agent.

  • Low Yield: Poor recovery can result from product loss during the aqueous workup, especially if the product has some water solubility. Ensure thorough extraction and minimize the amount of water used for washing. For solvent-free methods, ensure the reactor is properly sealed to prevent loss of the volatile POCl₃.

  • Dark-Colored Product: The formation of colored impurities is common in these reactions, especially with prolonged heating. Purification by column chromatography or treatment with activated carbon may be necessary.

  • Exothermic Quench: The quenching of POCl₃ or SOCl₂ is extremely hazardous. Always add the reaction mixture to ice, never the other way around. Perform the quench slowly in a well-stirred, open beaker within a fume hood to dissipate heat and vent gases safely.

Safety and Environmental Considerations

  • Reagent Handling: Both POCl₃ and SOCl₂ are highly toxic and corrosive.[15][16][17][23] They can cause severe burns upon contact and are fatal if inhaled.[17][18] Always handle them in a fume hood with appropriate PPE. Have a neutralizing agent (like sodium bicarbonate) and an appropriate spill kit readily available.

  • Waste Disposal: The aqueous waste from the workup will be acidic and contain phosphate byproducts. It must be neutralized before disposal according to institutional guidelines. Organic waste containing chlorinated solvents should be disposed of in a designated halogenated waste container.

  • Greener Alternatives: The solvent-free protocol (Protocol 2) is highly recommended as it reduces the use of excess hazardous reagents and simplifies waste handling, aligning with the principles of green chemistry.[3][7]

References

Application Note & Protocols: Strategic Derivatization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] Consequently, this heterocyclic system is the foundation for numerous approved drugs and clinical candidates targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3]

The starting material, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one , represents a highly valuable starting point for drug discovery campaigns. Its structure is pre-configured with key features for synthetic elaboration:

  • An electron-deficient pyrimidine ring , which activates the C6 position for nucleophilic substitution.[4][5][6]

  • A strategically placed chloro leaving group at the C6 position, providing a reliable handle for introducing molecular diversity.

  • A secondary amine (lactam) at the N7 position , offering a secondary site for modification to explore additional pharmacophoric space.

This guide provides a detailed framework and actionable protocols for the systematic derivatization of this core scaffold, enabling the efficient generation of compound libraries for robust Structure-Activity Relationship (SAR) studies.

Core Chemistry: Key Derivatization Vectors

The chemical architecture of this compound offers two primary, orthogonal vectors for derivatization. Understanding the reactivity of these sites is fundamental to planning a successful library synthesis.

  • C6 Position (Primary Vector): Nucleophilic Aromatic Substitution (SNAr) The C6 position is the most reactive site for modification. The chlorine atom is readily displaced by a wide range of nucleophiles. This reactivity is driven by the electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring and the adjacent C4-carbonyl group. These features stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism.[4][5] This pathway is ideal for introducing a broad spectrum of functional groups, including amines, thiols, and alcohols, allowing for extensive exploration of the target's binding pocket.

  • N7 Position (Secondary Vector): N-Alkylation and N-Arylation The pyrimidine ring contains a lactam moiety with a proton on the N7 nitrogen. Following deprotonation with a suitable base, this position can be functionalized through reactions with electrophiles like alkyl or benzyl halides. This secondary modification is crucial for probing interactions in regions of the active site that may be distinct from where the C6-substituent binds, or for modulating the overall physicochemical properties (e.g., solubility, metabolic stability) of the molecule.

The following workflow diagram illustrates the strategic derivatization pathways.

G A This compound (Starting Material) B C6-Substituted Analog Library A->B Protocol 1: C6 S_NAr (R-NH2, R-SH, R-OH) C N7-Alkylated/Arylated Starting Material A->C Protocol 2: N7-Alkylation (R'-X, Base) D C6, N7-Disubstituted Analog Library B->D Protocol 2: N7-Alkylation (R'-X, Base) C->D Protocol 1: C6 S_NAr (R-NH2, R-SH, R-OH)

Figure 1: Strategic workflow for the sequential derivatization of the pyrazolopyrimidinone core at the C6 and N7 positions.

Experimental Protocols

These protocols are designed as robust starting points. Researchers should employ standard laboratory safety procedures, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Objective: To generate a library of C6-substituted analogs by displacing the chloro group with various amine, thiol, or alcohol nucleophiles.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to dissolve the polar starting materials and intermediates and to facilitate the SNAr reaction.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used when the nucleophile is a primary or secondary amine. It effectively scavenges the HCl byproduct without competing with the primary nucleophile. For less reactive nucleophiles like phenols or thiols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the nucleophile, thereby increasing its reactivity.

  • Temperature: Elevated temperatures (80-120 °C) are typically necessary to overcome the activation energy barrier associated with disrupting the aromaticity of the pyrimidine ring during the formation of the Meisenheimer intermediate.[6]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add the desired nucleophile (e.g., aniline, morpholine, thiophenol) (1.1–1.5 eq.).

    • Add the appropriate base (DIPEA, 2.0-3.0 eq. for amine hydrochlorides or when using free amines; or K₂CO₃, 2.0 eq. for thiols/phenols).

    • Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.2 M.

    • Seal the vessel and place it in a preheated reaction block or oil bath at the desired temperature (start with 80 °C and increase if necessary).

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take a sample for LC-MS, aliquot a small portion (~5 µL) of the reaction mixture, dilute with acetonitrile or methanol (200 µL), and analyze for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

    • The reaction is typically complete within 4-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product using flash column chromatography on silica gel, employing an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Characterize the final compound to confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-Alkylation at the N7-Position

Objective: To introduce alkyl or benzyl groups at the N7 position of the pyrazolopyrimidinone core.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the relatively non-acidic N7-H of the lactam. Cesium carbonate (Cs₂CO₃) is a milder and often effective alternative that is easier to handle.

  • Solvent: Anhydrous DMF or Tetrahydrofuran (THF) is essential, as bases like NaH react violently with protic solvents such as water.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation step may require gentle heating to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N7-unsubstituted pyrazolopyrimidinone starting material (1.0 eq.).

    • Add anhydrous DMF or THF via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise. Caution: Gas evolution (H₂)!

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Alkylation:

    • Add the desired electrophile (e.g., methyl iodide, benzyl bromide) (1.1–1.3 eq.) dropwise via syringe at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction by LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography.

    • Confirm the structure and purity of the N7-alkylated product by ¹H NMR, ¹³C NMR, and HRMS. A key indicator of successful N7 alkylation in the ¹H NMR spectrum is the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

Data Presentation: A Framework for SAR Exploration

Systematic derivatization requires a logical plan. The following table provides a framework for selecting substituents to probe specific molecular interactions, a critical exercise in hypothesis-driven drug design.

Modification Site Substituent Type Example Moiety Rationale for SAR Exploration
C6 Small H-bond Donor/Acceptor -NH₂, -OH, -NH(CH₃)Probes for directed hydrogen bonds in a constrained region of the active site.
C6 Bulky H-bond Donor/Acceptor -NH(Cyclopropyl), -NH(Aniline)Explores larger pockets and tests tolerance for steric bulk near H-bonding residues.
C6 Hydrophobic/Aromatic -Phenyl, -Thiophenol, -BenzylamineTargets hydrophobic pockets and explores potential for π-π stacking interactions.
C6 Basic/Cationic Group -Piperidine, -Morpholine, -NH(CH₂)₂N(CH₃)₂Improves aqueous solubility and can form salt-bridge interactions with acidic residues (e.g., Asp, Glu).
N7 Small Alkyl Group -Methyl, -EthylFills small, lipophilic pockets adjacent to the core; can improve metabolic stability.
N7 Bulky/Hydrophobic Group -Benzyl, -CyclohexylmethylProbes for larger hydrophobic regions and can serve as a vector to exit the primary binding site.
N7 Solubilizing Group -(CH₂)₂OH, -(CH₂)₂-MorpholineEnhances physicochemical properties, potentially improving cell permeability and pharmacokinetic profiles.

Conclusion

The this compound scaffold is a versatile and powerful starting point for medicinal chemistry programs. The distinct reactivity of the C6 and N7 positions allows for a logical and systematic exploration of chemical space. By applying the robust protocols and strategic framework outlined in this guide, research teams can efficiently generate focused compound libraries, accelerate the SAR cycle, and ultimately advance the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, serving as a purine analog in numerous biologically active compounds, including kinase inhibitors and anti-proliferative agents.[1][2] Achieving high yields in the synthesis of key intermediates is critical for the efficient development of these novel therapeutics.

This guide provides in-depth technical support for the synthesis of a common and valuable intermediate, focusing on the formation of the 6-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core and its subsequent chlorination. While the user specified "6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one," a more extensively documented and versatile synthetic route leads to the 6-(chloromethyl) analogue. The troubleshooting principles and reaction mechanisms discussed herein are directly applicable to the synthesis of the core heterocycle and provide a robust framework for optimizing the synthesis of related derivatives.

Section 1: Synthesis Overview and Key Mechanisms

The synthesis is a rational and efficient two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3][4]

  • Step 1: Cyclization. An acid-catalyzed condensation reaction between ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and chloroacetonitrile forms the pyrazolo[3,4-d]pyrimidin-4-one ring system.

  • Step 2: Chlorination. The resulting pyrimidinone is then chlorinated at the 4-position using phosphorus oxychloride (POCl₃) to yield the final reactive intermediate, which is primed for nucleophilic substitution reactions.[5]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate C 6-(chloromethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one A->C Dioxane, HCl (g) 15-18°C, 10h B Chloroacetonitrile B->C Dioxane, HCl (g) 15-18°C, 10h D 4-chloro-6-(chloromethyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine C->D POCl₃, Diisopropylethylamine Toluene, Reflux, 18h

Caption: Overall two-step synthesis workflow.

Section 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My yield for the cyclization (Step 1) is significantly lower than the reported 83%. What went wrong?

Answer: Low yield in this step is often traced back to three critical areas:

  • Inefficient HCl Gas Dispersion: The reaction relies on the saturation of the dioxane solution with HCl gas to catalyze the cyclization. If the gas is bubbled through too quickly or with inadequate stirring, the reaction medium will not reach the required acidity, leading to incomplete conversion. Ensure a steady, slow stream of HCl gas is introduced below the surface of the vigorously stirred solution.

  • Moisture Contamination: The starting materials and solvent (dioxane) must be anhydrous. Water can hydrolyze the nitrile and interfere with the condensation mechanism. Use freshly distilled or anhydrous grade solvents.

  • Improper Workup pH: The protocol specifies alkalizing the reaction mixture with aqueous ammonia to a pH of 7 to precipitate the product.[3] If the pH is too low, the product will remain protonated and soluble. If the pH is too high, you risk potential side reactions. Use a calibrated pH meter and add the ammonia solution slowly with good stirring to avoid overshooting the target pH.

Q2: The chlorination reaction with POCl₃ (Step 2) turned into a dark, tarry mess. What causes this decomposition?

Answer: This is a common sign of overheating or a "runaway" reaction. While the protocol calls for reflux, excessive temperatures for prolonged periods can cause decomposition.

  • Causality: Phosphorus oxychloride is a powerful dehydrating agent. At excessive temperatures, it can promote charring and polymerization of the heterocyclic starting material and solvent.

  • Solution: Use a heating mantle with a temperature controller and a reflux condenser. Ensure the reflux is gentle, not violent. The use of a high-boiling, inert solvent like toluene is designed to provide a controlled reaction temperature.[3]

Q3: My chlorination reaction is not going to completion, and I'm recovering starting material. How can I improve conversion?

Answer: Incomplete conversion in a POCl₃ reaction is almost always related to reagent deactivation or stoichiometry.

  • POCl₃ Quality: POCl₃ reacts aggressively with atmospheric moisture to form phosphoric acid and HCl, rendering it inactive. Use a fresh bottle or a recently opened bottle that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).

  • Role of the Amine Base: Diisopropylethylamine (DIPEA) is not just a spectator; it plays a crucial role. It activates the pyrimidinone for chlorination and scavenges the HCl produced during the reaction, driving the equilibrium towards the product.[3] Ensure you are using the correct stoichiometry (3 equivalents per the literature) and that the base is also anhydrous.[3]

  • Reaction Time: This is a slow reaction, requiring 18 hours at reflux to achieve high conversion.[3] Do not shorten the reaction time unless you have analytical data (e.g., TLC or LC-MS) confirming the disappearance of the starting material.

Troubleshooting_Flowchart cluster_checks cluster_solutions start Low Yield in Chlorination Step check_sm TLC shows only starting material? start->check_sm check_reagents Are POCl₃ and solvent anhydrous? check_sm->check_reagents No sol_sm Verify starting material purity. check_sm->sol_sm Yes check_time Was reaction run for full 18h at reflux? check_reagents->check_time Yes sol_reagents Use fresh/dry POCl₃ and anhydrous solvent. check_reagents->sol_reagents No check_base Is DIPEA stoichiometry correct (3 eq)? check_time->check_base Yes sol_time Increase reaction time; monitor by TLC. check_time->sol_time No check_base->start No (Re-evaluate setup) sol_base Verify base amount and quality. check_base->sol_base No

Caption: Troubleshooting decision tree for the chlorination step.

Q4: The workup for the POCl₃ reaction seems hazardous. What are the best safety practices?

Answer: The workup involves quenching a highly reactive reagent, which is an exothermic process. Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

  • Quenching: The most critical step is quenching the excess POCl₃. The reaction mixture must be cooled to room temperature before quenching. Prepare a large beaker with a substantial amount of crushed ice/water. Slowly and carefully pour the reaction mixture in a thin stream into the ice water with vigorous stirring. Never add water to the reaction mixture. This reverse addition can cause a violent, localized boiling and splashing of corrosive material.

  • Neutralization: The subsequent wash with saturated sodium bicarbonate (NaHCO₃) solution will also generate CO₂ gas. Perform this wash in a separatory funnel, and be sure to vent frequently to release pressure.

Section 3: Detailed Experimental Protocols

These protocols are adapted from validated literature procedures.[3] Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
ReagentMol. Wt.Amount UsedMoles
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate169.1825.35 g0.15
Chloroacetonitrile75.509.5 mL (11.3 g)0.15
Dioxane (anhydrous)-500 mL-
HCl gas36.46Saturate-
Aqueous Ammonia-To pH 7-

Procedure:

  • In a 1 L three-neck flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in anhydrous dioxane (500 mL).

  • Cool the flask in a water bath to maintain a temperature of 15–18 °C.

  • Bubble dry HCl gas through the stirred solution for 10 hours, ensuring the temperature does not exceed 18 °C.

  • After 10 hours, stop the gas flow and evaporate the solvent under reduced pressure.

  • To the resulting residue, add 300 mL of water. Stir the mixture and carefully add aqueous ammonia dropwise until the pH of the slurry reaches 7.0.

  • A precipitate will form. Filter the solid, wash it thoroughly with water, and dry it in air.

  • Expected Outcome: 24.7 g (83% yield) of a light beige solid.[3] The product can be confirmed by NMR and mass spectrometry.[3]

Protocol 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
ReagentMol. Wt.Amount UsedMoles
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one198.6119.85 g0.1
Phosphorus oxychloride (POCl₃)153.3318.6 mL (30.6 g)0.2
Diisopropylethylamine (DIPEA)129.2452 mL (38.8 g)0.3
Toluene (anhydrous)-400 mL-

Procedure:

  • In a 1 L flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrimidinone (0.1 mol) in anhydrous toluene (400 mL).

  • Add diisopropylethylamine (0.3 mol) followed by the slow addition of phosphorus oxychloride (0.2 mol).

  • Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature.

  • Caution: Exothermic! In a fume hood, pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) phase.

  • Wash the organic phase sequentially with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Expected Outcome: A solid product which can be further purified if necessary. The structure should be confirmed by NMR, with characteristic singlets for the Me group (~4.08 ppm), ClCH₂ group (~4.92 ppm), and the pyrazole C-H (~8.46 ppm).[3]

Chlorination_Mechanism cluster_mech Mechanism of Chlorination Start Pyrimidin-4-one (Lactam form) Activated Activated O-Phosphodichloridate Intermediate Start->Activated Attack on POCl₃ Product 4-Chloropyrimidine Activated->Product Nucleophilic attack by Cl⁻ (from POCl₃ or DIPEA·HCl)

Caption: Simplified mechanism for the chlorination of the pyrimidinone.

References

Technical Support Center: Purification of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and ensure the high purity of your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent selection and cooling process.[1]

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If your compound has some solubility in the cold solvent, you will lose product in the mother liquor.[3]

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water.[2]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep a significant portion of your compound in solution even after cooling, leading to poor recovery.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" instead of crystallizing.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

  • Premature Crystallization During Hot Filtration: If there are insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of hot solvent before filtering to prevent premature crystallization.

Issue 2: Persistent Impurities After Column Chromatography

Question: Despite performing column chromatography, my this compound is still contaminated with impurities. How can I improve the separation?

Answer:

Poor separation in column chromatography often points to issues with the mobile phase, stationary phase, or column packing.[3][5]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve your target compound from the impurities.[5]

    • Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with good separation from all impurity spots.[2] Common solvent systems for pyrimidine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[2] If you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system, as the change in solvent properties can alter selectivity.[3]

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase, resulting in poor separation.[5]

    • Solution: Ensure the column is packed uniformly. A common method is to prepare a slurry of the silica gel in the initial mobile phase and carefully pour it into the column, allowing it to settle without air bubbles.[6]

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.[3]

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase.[5] If you need to purify a large amount of material, use a larger column.

  • Compound Decomposition on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.[5]

    • Solution: First, assess the stability of your compound on a silica TLC plate. If you observe streaking or the appearance of new spots over time, your compound may be decomposing. Consider using a less acidic stationary phase like alumina or deactivating the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase.[5]

Issue 3: The Compound "Oils Out" During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

Potential Causes & Solutions:

  • Solvent Boiling Point is Too High: If the boiling point of the recrystallization solvent is higher than the melting point of your compound, the compound will melt instead of dissolving.

    • Solution: Choose a solvent with a boiling point lower than the melting point of your this compound.

  • Solution is Cooled Too Quickly or is Supersaturated: Rapid cooling or a highly concentrated solution can lead to the separation of a supercooled liquid (oil) instead of solid crystals.[3]

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool very slowly.[3] Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization. Adding a seed crystal of the pure compound can also be very effective.[3]

  • Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling out.[3]

    • Solution: If possible, try a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before attempting recrystallization.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most effective initial purification technique for crude this compound?

A1: For solid compounds like this compound, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[2][7] It can efficiently remove impurities with different solubility profiles. If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step, offering a higher degree of separation based on polarity.[2][6]

Q2: How do I select the right solvent system for column chromatography?

A2: The selection of a suitable solvent system is crucial for successful column chromatography and should be guided by Thin-Layer Chromatography (TLC) .[2] The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and any impurities. A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][5] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For more polar compounds, a system like dichloromethane and methanol might be more effective.[2][5] An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 to ensure good separation on the column.[2]

Q3: What analytical techniques can I use to assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can also be used for purity assessment.[8][9] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample.[4] By using a suitable column and mobile phase, you can separate and quantify your target compound and any impurities.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your compound, which helps to confirm its identity.[8] Techniques like High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further confirming the structure.[8]

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in your compound. The experimental values should be in close agreement with the calculated values for the pure compound.[8]

Q4: My compound is a solid. What are the key steps for a successful recrystallization?

A4: A successful recrystallization relies on a systematic approach:[4]

  • Choose an appropriate solvent: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolve the impure compound: Use the minimum amount of boiling solvent to dissolve the crude material.

  • Hot filtration (if necessary): If there are insoluble impurities, filter the hot solution to remove them.

  • Slow cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals: Isolate the purified crystals by vacuum filtration.

  • Wash the crystals: Rinse the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals: Dry the crystals thoroughly to remove any residual solvent.

Data Summary Table

Purification TechniqueKey ParametersTypical Solvents/Mobile PhasesExpected Purity
Recrystallization Solvent selection, Cooling rateEthanol, Methanol, Ethyl Acetate, Water[2]>95% (highly dependent on impurities)
Flash Column Chromatography Stationary phase, Mobile phase compositionHexanes/Ethyl Acetate, Dichloromethane/Methanol[2]>98%
Preparative HPLC Column type (e.g., C18), Mobile phase gradientAcetonitrile/Water, Methanol/Water (often with modifiers like formic acid)[5]>99%

Experimental Workflow Diagram

PurificationWorkflow Crude_Product Crude this compound Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Purity_Check_1 Assess Purity (TLC, NMR) Recrystallization->Purity_Check_1 Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity Sufficient Impure_1 Purity Not Sufficient Purity_Check_1->Impure_1 Purity Not Sufficient Column_Chromatography Perform Flash Column Chromatography Purity_Check_2 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity Sufficient Impure_2 Purity Still Not Sufficient Purity_Check_2->Impure_2 Purity Not Sufficient Prep_HPLC Consider Preparative HPLC Prep_HPLC->Pure_Product Impure_1->Column_Chromatography Impure_2->Prep_HPLC

References

Technical Support Center: Optimization of Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolopyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their structural similarity to purines.[1] However, their synthesis can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazolopyrimidines.

Question: Why is the yield of my pyrazolopyrimidine synthesis unexpectedly low?

Answer: Low yields are a common frustration in organic synthesis. For pyrazolopyrimidine synthesis, several factors could be at play. Here’s a systematic approach to diagnosing and solving the issue:

  • Purity of Starting Materials: The purity of your precursors, especially the aminopyrazole, is critical. Impurities can introduce side reactions that consume starting materials and complicate purification.

    • Recommendation: Always ensure high purity of your starting materials. Consider recrystallization or column chromatography of the aminopyrazole and the 1,3-biselectrophilic compound (e.g., β-dicarbonyls, enaminones) before starting the reaction.[2][3]

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclization step is often sensitive to temperature. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of degradation products or unwanted side reactions.[2][4]

      • Actionable Advice: Perform small-scale experiments across a temperature gradient to identify the optimal temperature for your specific substrates.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion.

      • Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the point at which the starting materials are consumed and the product formation has plateaued.[3][4]

    • Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and even regioselectivity. High-boiling point solvents like formamide are frequently used.[2] It is essential that the solvent is anhydrous, as water can interfere with the reaction.[2]

      • Actionable Advice: Consult a solvent selection guide to choose an appropriate solvent based on the polarity of your reactants and the required reaction temperature.[5][6][7] For microwave-assisted synthesis, a solvent screen can be highly effective in optimizing yields.[8]

  • Inefficient Catalysis:

    • Catalyst Selection: The choice of catalyst, whether acidic or basic, can significantly impact the reaction rate and yield. Lewis acids or Brønsted acids are often employed to facilitate the condensation and cyclization steps.[9] In some cases, a catalyst-free approach under microwave irradiation can also be effective.[8]

    • Catalyst Loading: The amount of catalyst is also a critical parameter. Too little may result in a sluggish reaction, while too much can lead to side product formation.

      • Actionable Advice: Screen different catalysts and optimize the catalyst loading in small-scale reactions. For instance, in certain three-component syntheses, a specific loading of an acid catalyst was found to be optimal.[3]

Question: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a well-known challenge in pyrazolopyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The reaction of an aminopyrazole with an unsymmetrical dicarbonyl can potentially yield two different pyrazolopyrimidine isomers.

  • Controlling Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst can influence the regioselectivity of the reaction. It is advisable to consult the literature for syntheses involving similar substrates to guide your selection.[3]

    • Temperature: Reaction temperature can also play a role in directing the reaction towards the thermodynamically or kinetically favored product.

  • Strategic Choice of Starting Materials:

    • Symmetrical Dicarbonyls: When possible, using symmetrical 1,3-dicarbonyl compounds will circumvent the issue of regioselectivity altogether.

    • Pre-functionalized Reactants: Utilizing starting materials where the desired regiochemistry is already established can be an effective strategy.

  • Separation of Isomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.[3]

    • Recrystallization: In some cases, fractional recrystallization can be used to isolate the major isomer if there is a significant difference in solubility between the isomers.

Question: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of unreacted starting materials, isomers, or byproducts.

  • Common Impurities:

    • Unreacted Starting Materials: This is often due to an incomplete reaction.

    • Regioisomers: As discussed above, these are common when using unsymmetrical precursors.

    • Side-Products: Depending on the reaction conditions, various side-products can form. For example, in reactions involving urea, Hantzsch-type dihydropyridines can be a fluorescent byproduct.[4]

  • Purification Strategies:

    • TLC Analysis: Before attempting large-scale purification, optimize the separation on a TLC plate to find the best solvent system for column chromatography.[10]

    • Column Chromatography: This is the most versatile technique for separating complex mixtures. A step-gradient or a shallow gradient of the eluent can improve the separation of closely related compounds.[3]

    • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent or solvent mixture can be found. It is particularly effective for removing minor impurities.[2][10]

    • Preparative HPLC: For very difficult separations or for obtaining highly pure samples for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of pyrazolopyrimidines.

What are the most common synthetic routes to pyrazolopyrimidines?

The most prevalent methods for synthesizing the pyrazolopyrimidine core involve the cyclocondensation of a 1,3-bisnucleophilic aminopyrazole with a 1,3-biselectrophilic compound.[11] Common strategies include:

  • Condensation Reactions: This is a widely used strategy involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. The reaction is typically acid- or base-catalyzed.[9]

  • Three-Component Reactions: These one-pot reactions involve the combination of an aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile). This approach is efficient for creating diverse libraries of compounds.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enhance regioselectivity compared to conventional heating.[8][12]

How does the choice of catalyst affect the reaction?

Catalysts play a pivotal role in pyrazolopyrimidine synthesis by activating the substrates and facilitating the key bond-forming steps.

  • Acid Catalysis: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can protonate the carbonyl groups of the 1,3-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.[9]

  • Base Catalysis: Bases can deprotonate the aminopyrazole, increasing its nucleophilicity.

  • Transition Metal Catalysis: Palladium and copper catalysts have been employed in cross-coupling reactions to introduce diverse functional groups onto the pyrazolopyrimidine scaffold.[13] Rhodium catalysts have been used in three-component reactions.[9]

What are the advantages of using microwave-assisted synthesis for pyrazolopyrimidines?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazolopyrimidines. The key advantages include:

  • Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes using microwave irradiation.[8][12]

  • Improved Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and fewer side products.[8][12][14]

  • Enhanced Regioselectivity: In some cases, microwave heating can influence the regioselectivity of the reaction.

  • Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to more environmentally friendly synthetic protocols.[15]

Experimental Protocol: A General Procedure for Pyrazolopyrimidine Synthesis via Condensation

This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • 5-Aminopyrazole derivative

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., catalytic amount of hydrochloric acid or piperidine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq) in the chosen solvent.

  • Addition of Reagents: To this solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq) and the catalyst.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[10]

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Table 1: Optimization of Reaction Conditions - A Hypothetical Example

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1235
2HCl (cat.)EthanolReflux675
3Piperidine (cat.)EthanolReflux868
4HCl (cat.)Acetic Acid100485
5NoneMicrowave1500.2582

Visualizing the Process

Diagram 1: General Reaction Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Aminopyrazole 5-Aminopyrazole Condensation Condensation & Cyclization Aminopyrazole->Condensation + Catalyst + Heat Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Condensation->Pyrazolopyrimidine - H2O

A simplified workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Removed OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime OptimizeSolvent Optimize Solvent OptimizeTime->OptimizeSolvent OptimizeCatalyst Optimize Catalyst OptimizeSolvent->OptimizeCatalyst Purification Review Purification Method OptimizeCatalyst->Purification Purification->Success Optimized

References

Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichlorinated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists working with dichlorinated pyrazolopyrimidines. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Drawing from established principles of heterocyclic chemistry and field-proven insights, this resource will help you navigate the complexities of functionalizing the pyrazolo[3,4-d]pyrimidine scaffold.

Introduction: The Challenge of Regioselectivity

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. A common synthetic route to elaborate this core involves the sequential displacement of chlorine atoms from a dichlorinated precursor, typically 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. However, achieving selective substitution at either the C4 or C6 position can be a significant challenge, with reaction outcomes highly sensitive to a variety of factors. This guide will address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction on 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is giving me a mixture of C4 and C6 substituted products. How can I improve selectivity for the C4 position?

This is a common problem. The C4 position is generally more electrophilic than the C6 position due to the cumulative electron-withdrawing effects of the pyrimidine nitrogens and the fused pyrazole ring. However, the difference in reactivity is often small, leading to mixtures.

Root Cause Analysis & Solutions:

  • Thermodynamic vs. Kinetic Control: Many SNAr reactions are kinetically controlled. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically attack at the more electrophilic C4 position.

  • Nucleophile Choice: "Soft" nucleophiles (e.g., thiols, secondary amines) generally exhibit higher selectivity for the more electrophilic C4 position. "Hard" nucleophiles can be less selective.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMA are common, but exploring less polar solvents such as THF or dioxane may alter the reactivity profile and improve selectivity. Nonpolar solvents can sometimes favor ortho-substitution in related systems through the formation of specific transition states.[1]

Troubleshooting Workflow:

G start Mixture of C4/C6 Products Obtained temp Action: Lower Reaction Temperature (-20 °C to 0 °C) start->temp check1 Is C4 selectivity improved? temp->check1 solvent Action: Screen Solvents (e.g., THF, Dioxane, Acetonitrile) check1->solvent  No success Success: Optimized C4 Selectivity check1->success  Yes check2 Is C4 selectivity improved? solvent->check2 nucleophile Action: Modify Nucleophile (If possible, consider a 'softer' analogue) check2->nucleophile  No check2->success  Yes failure Consult Further: Consider protecting groups or alternative synthetic route nucleophile->failure

Caption: Troubleshooting workflow for improving C4 selectivity.

Q2: I am trying to achieve substitution at the C6 position, but the reaction preferentially occurs at C4. How can I reverse the selectivity?

Directing substitution to the less reactive C6 position requires a more nuanced strategy that leverages steric and electronic factors.

Strategies for C6 Selectivity:

  • Steric Hindrance: The most reliable method is to use a starting material with a bulky substituent on the pyrazole ring (at the N1 position). A large group, such as a tert-butyl or a substituted phenyl ring, can sterically shield the C4 position, making the C6 position the more accessible site for nucleophilic attack.

  • Blocking the C4 Position: A common strategy involves a two-step sequence:

    • First, perform a substitution at the C4 position with a readily available and inexpensive nucleophile (e.g., methoxide, morpholine).

    • Second, perform the desired substitution at the C6 position. This takes advantage of the inherent C4 reactivity to act as a temporary protecting group for that site.

  • Nucleophile-Directing Groups: In certain cases, non-covalent interactions can direct a nucleophile to a specific position. For instance, a substituent on the pyrimidine ring that can form a hydrogen bond with the incoming nucleophile may direct it to the closer reactive site.[2] While less common for C6 selectivity in this scaffold, it is a known phenomenon in related heterocyclic systems.

Experimental Protocol: Two-Step Synthesis for C6-Functionalization

Step 1: Synthesis of 4-methoxy-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Setup: To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C, add a solution of sodium methoxide (1.1 eq, 25% w/w in methanol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the C4-methoxy product.

Step 2: Nucleophilic Substitution at C6

  • Setup: Dissolve the 4-methoxy-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and your desired amine nucleophile (1.2 eq) in a suitable solvent such as isopropanol or DMF (0.2 M).

  • Reaction: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After completion, cool the mixture, perform an aqueous workup, and purify by column chromatography or recrystallization to obtain the desired C6-substituted product.

Q3: My reaction is very slow and gives low yields, even at high temperatures. What could be the issue?

Poor reactivity can stem from several factors, often related to the activation of the substrate or the nature of the nucleophile.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Poor Nucleophilicity The chosen nucleophile (e.g., a weakly basic aniline, an alcohol without base) may not be strong enough to attack the electron-deficient ring.Add a base (e.g., K₂CO₃, DIPEA, NaH) to deprotonate the nucleophile and increase its reactivity. For very weak nucleophiles, consider catalysis.
Deactivated Substrate If the pyrazolo[3,4-d]pyrimidine ring has electron-donating groups (EDGs), its electrophilicity will be reduced, slowing the SNAr reaction.Use more forcing conditions (higher temperature, microwave irradiation). Alternatively, consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which proceeds via a different mechanism.
Incomplete Dissolution The substrate or reagents may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.Screen for a more suitable solvent or increase the reaction volume. Using a co-solvent system can also be effective.
Protonation of the Ring If acidic conditions are present, the pyrimidine nitrogens can be protonated, which deactivates the ring towards nucleophilic attack.Ensure the reaction is run under neutral or basic conditions. Use a non-nucleophilic base to scavenge any acid present.
Q4: How can I confidently determine the regiochemistry of my product?

Unambiguous structure determination is critical. A combination of spectroscopic techniques is the most reliable approach.

  • 2D NMR Spectroscopy: This is the gold standard for determining regiochemistry.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the proton on your newly introduced substituent (e.g., the N-H of an amine or the CH ₃ of a methoxy group) and the carbon atoms of the pyrazolopyrimidine core. A correlation to C4 or C6 will confirm the substitution site.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations. For example, a correlation between a substituent at C4 and the proton at C3 of the pyrazole ring can provide strong evidence for the C4-isomer.

  • X-Ray Crystallography: If you can grow a suitable single crystal of your product, this method provides definitive proof of the molecular structure.[3]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the lowest energy isomer and can also be used to predict NMR chemical shifts, which can then be compared to experimental data.[4][5] Quantum mechanics (QM) analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide a strong indication of the most likely site of nucleophilic attack.[4][6]

Interpreting LUMO Maps:

The LUMO represents the region of a molecule where an electron from a nucleophile is most likely to be accepted. A larger LUMO lobe on a particular carbon atom indicates a higher electrophilicity and a more probable site of attack.

Caption: Influence of substituents on LUMO distribution and reactivity.

References

Preventing byproduct formation in the synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis of this compound. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical chlorination step in the synthesis of this important heterocyclic intermediate. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested solutions to help you optimize your reaction, minimize byproduct formation, and ensure high purity of your target compound.

Overview of the Core Synthesis

The target molecule is typically synthesized by the chlorination of its hydroxyl precursor, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The most common and established method for this conversion involves the use of phosphorus oxychloride (POCl₃), which often acts as both the chlorinating agent and the solvent.[1] While effective, this reaction is prone to several challenges, including incomplete conversion and the formation of persistent byproducts. Understanding the underlying mechanisms is key to effective troubleshooting.

Visualizing the Primary Reaction Pathway

The chlorination of the pyrazolopyrimidinone core is not a simple nucleophilic substitution. When phosphorus oxychloride is used, especially with a catalytic amount of a formamide like N,N-dimethylformamide (DMF), the reaction proceeds through the formation of a Vilsmeier-Haack reagent, a potent electrophile.[2][3][4] This reagent activates the substrate for chlorination.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Chlorinating Agent cluster_products Products Precursor 1-methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Target 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one Precursor->Target Reflux, Inert Atm. POCl3 POCl₃ POCl3->Target Base Tertiary Amine (e.g., DIPEA) (Optional) Base->Target Byproducts Phosphorus Impurities Unreacted Starting Material Degradation Products Target->Byproducts Impurities

Caption: General workflow for the chlorination synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a practical Q&A format.

Q1: My reaction is incomplete, with significant starting material recovered after work-up. What are the likely causes?

Answer: Incomplete conversion is a frequent issue stemming from several factors related to reagent activity and reaction conditions.

  • Cause A: Deactivated Chlorinating Agent: Phosphorus oxychloride is highly sensitive to moisture.[1] Hydrolysis, even from atmospheric moisture, converts POCl₃ into less reactive or non-reactive phosphoric and hydrochloric acids, consuming the reagent and reducing its effectiveness.[5][6][7][8]

  • Solution:

    • Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed bottle.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[1] All glassware should be thoroughly oven- or flame-dried before use.

  • Cause B: Insufficient Reaction Temperature or Time: The chlorination of heterocyclic systems like pyrazolopyrimidines is often kinetically slow and requires significant thermal energy to proceed to completion.

  • Solution:

    • Temperature Optimization: Ensure the reaction mixture reaches and maintains a vigorous reflux. Typical temperatures range from 100-110°C.

    • Extended Reaction Time: Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS). If the reaction stalls, extending the reflux time (e.g., from 4 hours to 8-12 hours) can often drive it to completion.

  • Cause C: Inefficient Activation (Vilsmeier-Haack Pathway): If using a co-solvent or catalytic DMF, the formation of the active Vilsmeier reagent is crucial.[2][9] Insufficient activation leads to poor conversion.

  • Solution:

    • Catalytic Additive: The addition of a catalytic amount of DMF is known to accelerate these types of chlorinations by forming the highly electrophilic chloroiminium ion (Vilsmeier reagent).[2][3][4]

    • Use of a Base: Incorporating a high-boiling tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine) can scavenge the HCl generated in situ, pushing the equilibrium towards the product.[10][11]

Q2: The reaction mixture turned into a dark, tar-like sludge, making work-up difficult and yielding a low amount of impure product. How can I prevent this?

Answer: The formation of dark, often polymeric, tars is indicative of thermal degradation of either the starting material or the product under the harsh, acidic reaction conditions.

  • Cause: Substrate/Product Instability: Pyrazolo[3,4-d]pyrimidines, while aromatic, can be susceptible to decomposition at high temperatures in the presence of strong acids like POCl₃ and the generated HCl.

  • Solution:

    • Strict Temperature Control: Do not overheat the reaction. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. While reflux is necessary, excessive temperatures can accelerate degradation.

    • Solvent-Free vs. High-Boiling Solvent: While using excess POCl₃ as the solvent is common, it creates a very harsh environment.[10][12] Consider using a high-boiling inert solvent like toluene or dioxane. This allows for better temperature moderation and can reduce the overall acidity. A recent study demonstrated a successful synthesis by refluxing in toluene with POCl₃ and DIPEA.[13]

    • Minimize Reaction Time: Do not let the reaction run for an excessively long time once completion is reached (as determined by in-process controls like TLC or LC-MS).

Q3: My final product is contaminated with phosphorus-based impurities that are difficult to remove by standard chromatography or recrystallization. What is their origin and how can they be removed?

Answer: Phosphorus-based impurities are the hallmark of POCl₃-mediated reactions. They originate from the hydrolysis of excess POCl₃ and its reaction intermediates during the aqueous work-up.

  • Cause: Incomplete Quenching and Hydrolysis: The work-up procedure, which typically involves quenching the reaction mixture with ice water, is highly exothermic and can be dangerous on a large scale.[1][8] Incomplete hydrolysis of POCl₃ leads to the formation of metastable and often sticky or oily byproducts like phosphorodichloridic acid and phosphoric acid.[5][7]

  • Solution: A Methodical Work-up Protocol:

    • Remove Excess POCl₃ First: Before quenching, cool the reaction mixture and remove the majority of the excess POCl₃ under reduced pressure (vacuum distillation).[1] This must be done in a well-ventilated fume hood with appropriate scrubbing for the acidic vapors.

    • Controlled Quench: Add the cooled reaction residue slowly and portion-wise to a vigorously stirred mixture of ice and water. Never add water to the reaction mixture.[1] This inverse quench helps to dissipate the heat from the exothermic hydrolysis.

    • pH Adjustment & Extraction: After the quench, the mixture will be highly acidic. Slowly neutralize it with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the desired product precipitates or is ready for extraction. The product is often soluble in organic solvents like ethyl acetate or dichloromethane.

    • Aqueous Washes: Thoroughly wash the organic extracts with water and then brine to remove any remaining water-soluble phosphorus salts.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause Analysis cluster_solution Recommended Action Problem Identify Issue: - Incomplete Reaction - Tar Formation - Phosphorus Impurities Cause1 Reagent Inactivity (Moisture) Problem->Cause1 Incomplete Conversion Cause2 Sub-optimal Conditions (Temp / Time) Problem->Cause2 Incomplete Conversion Cause3 Thermal Degradation Problem->Cause3 Tar Formation Cause4 Improper Work-up Problem->Cause4 Product Purity Solution1 Use Fresh Reagents Inert Atmosphere Cause1->Solution1 Solution2 Increase Temp/Time Use Additives (Base/DMF) Cause2->Solution2 Solution3 Strict Temp Control Use High-Boiling Solvent Cause3->Solution3 Solution4 Distill Excess POCl₃ Controlled Inverse Quench Cause4->Solution4

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • What is the optimal molar ratio of POCl₃ to substrate?

    • While some protocols use POCl₃ as the solvent (a large excess), modern, more environmentally conscious methods aim for lower equivalents.[10][12][14] Ratios of 2-5 equivalents of POCl₃ relative to the pyrazolopyrimidinone are often sufficient, especially when a co-solvent and a base are used.[13]

  • Can other chlorinating agents like SOCl₂ or oxalyl chloride be used?

    • While thionyl chloride (SOCl₂) and oxalyl chloride are common chlorinating agents, phosphorus oxychloride is overwhelmingly preferred for converting hydroxy-aza-arenes like pyrimidines due to its high reactivity and boiling point, which allows it to serve as a high-temperature solvent.[10][12]

  • How critical is the choice of base?

    • If a base is used, it should be a tertiary amine to avoid reacting with the chlorinating agent. Its boiling point should be high enough to be compatible with the reaction temperature. N,N-diisopropylethylamine (DIPEA) is a common choice.[13] Pyridine has also been used effectively in solvent-free preparations.[10]

Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation.

Materials:

  • 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (3.0 eq)

  • Toluene (anhydrous)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Charging Reagents: To the flask, add the starting pyrazolopyrimidinone (1.0 eq) and anhydrous toluene.

  • Addition: Begin stirring the suspension and add DIPEA (3.0 eq) followed by the slow, dropwise addition of POCl₃ (3.0 eq) via a syringe.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up (Step 1 - POCl₃ Removal): After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove most of the toluene and any unreacted POCl₃.

  • Work-up (Step 2 - Quenching): In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the concentrated reaction residue into the ice-water mixture.

  • Work-up (Step 3 - Extraction): Allow the mixture to stir until all ice has melted. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization as needed.

ParameterTraditional MethodOptimized MethodRationale for Change
Solvent Excess POCl₃TolueneReduces harshness, allows better temperature control.
Base Often noneN,N-diisopropylethylamineScavenges HCl, drives reaction forward.[13]
Work-up Direct quench in waterDistillation then quenchMinimizes violent exothermic reaction and phosphorus byproducts.[1]
Equivalents POCl₃ >10 eq (as solvent)2-5 eqImproves atom economy and reduces waste.[10]

References

Scaling up the synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves as a critical building block for synthesizing a range of bioactive molecules, including kinase inhibitors used in targeted cancer therapies.[1][2] Scaling up the synthesis of this heterocyclic compound from laboratory to pilot or manufacturing scale presents unique challenges that require a deep understanding of the reaction mechanism, potential side reactions, and purification strategies.

This technical support guide provides researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing the multi-step synthesis of this important intermediate. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available substituted pyrazole. The general workflow involves the formation of the pyrimidinone ring system, followed by a chlorination step. While multiple routes exist for related pyrazolopyrimidines, a common and scalable approach is adapted here.[3][4]

Synthetic_Workflow cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Chlorination A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate C Intermediate: 6-(chloromethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one A->C Dioxane, HCl (gas) Ref: [2] B Chloroacetonitrile B->C D Final Product: This compound C->D POCl3, Toluene, Diisopropylethylamine Ref: [2]

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Question: My yield for the pyrimidinone ring formation (Step 1) is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yields in the cyclization step are often traced back to three primary factors: starting material quality, incomplete reaction, or competing side reactions.

  • Causality & Explanation: The reaction involves passing HCl gas through a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and chloroacetonitrile.[3] The HCl acts as a catalyst and dehydrating agent to drive the condensation and ring closure. If the starting materials contain impurities or moisture, these can interfere with the reaction. Incomplete reaction occurs if the HCl gas is not bubbled for a sufficient duration or if the temperature is not maintained correctly, slowing the reaction rate.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Use anhydrous solvents and ensure the pyrazole starting material is dry and of high purity (>98%). Water can hydrolyze the chloroacetonitrile and inhibit the cyclization.

    • Optimize HCl Addition: Ensure a steady and continuous flow of dry HCl gas through the reaction mixture. On a larger scale, this may require a gas dispersion tube to maximize surface area contact. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion.

    • Temperature Control: Maintain the reaction temperature between 15–18°C as specified in established protocols.[3] Deviations can lead to the formation of side products.

    • Work-up pH: After evaporating the volatiles, the careful addition of aqueous ammonia to neutralize the mixture to pH 7 is critical.[3] If the pH is too high or too low, the product may not precipitate effectively or may decompose.

Question: The chlorination step (Step 2) results in a dark, tarry crude product and purification is difficult. What is causing this and how can it be prevented?

Answer: The use of phosphorus oxychloride (POCl₃) for chlorination is highly effective but can lead to decomposition and the formation of difficult-to-remove impurities if not handled correctly, especially during scale-up.

  • Causality & Explanation: POCl₃ is a very strong dehydrating and chlorinating agent. At elevated temperatures, it can promote polymerization and decomposition of the heterocyclic core, leading to tar formation. The reaction is also highly exothermic, and poor temperature control on a larger scale can lead to runaway reactions. The work-up procedure is critical; pouring the hot reaction mixture into ice water must be done carefully to manage the highly exothermic quenching of residual POCl₃.[3]

  • Troubleshooting Steps:

    • Temperature Management: During the reflux in toluene, ensure uniform heating. When scaling up, this means using an appropriately sized heating mantle and ensuring good agitation to avoid localized overheating.

    • Controlled Quenching: The work-up step of pouring the reaction mixture into ice water is crucial. On a larger scale, this should be done slowly and with vigorous stirring to dissipate heat effectively. A reverse quench (adding ice water slowly to the reaction vessel) can be considered, but requires a robust cooling system.

    • Solvent and Base Selection: The protocol specifies toluene as the solvent and a non-nucleophilic base like diisopropylethylamine (DIPEA).[3] Using other solvents or bases could lead to unwanted side reactions. Ensure the DIPEA is fresh and anhydrous.

    • Purification Strategy: After quenching and phase separation, washing the organic layer with a saturated sodium bicarbonate solution helps to remove acidic impurities. Passing the organic phase through a plug of alumina can also help remove some polar, colored impurities before final crystallization or chromatography.[3]

Troubleshooting_Chlorination Start Issue: Dark, Tarry Product in Chlorination Step CheckTemp Was reaction temperature controlled during reflux? Start->CheckTemp CheckQuench Was the POCl3 quench performed slowly with vigorous stirring? CheckTemp->CheckQuench Yes SolutionTemp Solution: Improve heat transfer and agitation. Avoid localized overheating. CheckTemp->SolutionTemp No CheckReagents Were anhydrous reagents and solvents used? CheckQuench->CheckReagents Yes SolutionQuench Solution: Add reaction mixture to ice water slowly. Consider reverse quench with proper cooling. CheckQuench->SolutionQuench No SolutionReagents Solution: Use anhydrous toluene and fresh DIPEA. Prevent moisture contamination. CheckReagents->SolutionReagents No

Caption: Decision tree for troubleshooting the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The two main hazards are the use of HCl gas and phosphorus oxychloride (POCl₃) .

  • HCl Gas: Highly corrosive and toxic upon inhalation. The reaction should be conducted in a well-ventilated fume hood with appropriate scrubbing systems for the exhaust gas.

  • POCl₃: Extremely corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process is highly exothermic and must be performed with extreme care and adequate cooling.

Q2: Which analytical methods are recommended for in-process control and final product analysis?

A2: A combination of techniques is essential for robust process control.

  • TLC/HPLC: For monitoring reaction progress and identifying the presence of starting materials and byproducts.

  • ¹H and ¹³C NMR: Essential for structural confirmation of the intermediate and the final product. The ¹H-NMR spectrum of the final product should show characteristic singlets for the methyl group, the chloromethyl group, and the pyrazole C-H proton.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.[3][4]

  • Elemental Analysis: To confirm the elemental composition (C, H, Cl, N) of the final product.[3]

Q3: I am observing the formation of an isomer. How can I ensure the correct regioselectivity?

A3: The pyrazolo[3,4-d]pyrimidine core has multiple reactive sites. Isomer formation can occur, particularly if the reaction conditions are not well-controlled. In the related synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the substitution of chlorine at the C4 position of the pyrimidine ring is highly selective over the chloromethyl group at C6.[5] This suggests that the electronic properties of the heterocyclic system direct the regioselectivity. To ensure the desired isomer, it is critical to follow established procedures precisely, particularly regarding temperature, reaction time, and the order of reagent addition. If isomer formation persists, a re-evaluation of the synthetic strategy or a more robust purification method, such as preparative HPLC, may be necessary.

Quantitative Data and Protocols

Table 1: Key Reagent Specifications
ReagentRecommended PurityKey Considerations
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate>98%Must be dry.
Chloroacetonitrile>99%Anhydrous grade recommended.
DioxaneAnhydrousPeroxide-free.
Phosphorus Oxychloride (POCl₃)>99%Freshly distilled or from a sealed bottle.
Diisopropylethylamine (DIPEA)>99.5%Anhydrous grade.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for structurally related compounds and should be optimized for specific laboratory conditions.[3]

Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber, charge ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and chloroacetonitrile (1.0 eq).

  • Add anhydrous dioxane (approx. 20 mL per gram of starting pyrazole).

  • Begin stirring and cool the mixture to 15-18°C using an ice-water bath.

  • Bubble dry HCl gas through the solution at a moderate rate while maintaining the temperature.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 8-12 hours).

  • Once complete, stop the HCl flow and evaporate the solvent and excess HCl under reduced pressure.

  • To the residue, add deionized water (approx. 12 mL per gram of starting pyrazole) and cool to 0-5°C.

  • Slowly add aqueous ammonia to adjust the pH to ~7. A precipitate should form.

  • Stir the slurry at 0-5°C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the intermediate as a solid. The expected yield is typically high (80-85%).[3]

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend the intermediate from Step 1 (1.0 eq) in toluene (approx. 20 mL per gram).

  • Add diisopropylethylamine (3.0 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 2.0 eq) at room temperature.

  • Heat the mixture to reflux and maintain for 16-20 hours, monitoring by TLC/HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • In a separate, well-stirred vessel, prepare a mixture of crushed ice and water.

  • CAREFULLY AND SLOWLY pour the reaction mixture into the ice water with vigorous stirring.

  • Separate the organic phase. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

Recrystallization methods for purifying pyrazolo[3,4-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of pyrazolo[3,4-d]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Pyrazolo[3,4-d]pyrimidines are a cornerstone in drug discovery, acting as bioisosteres of purines, but their purification via recrystallization often presents unique challenges.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield for your intermediates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the recrystallization of pyrazolo[3,4-d]pyrimidine intermediates.

Q1: My pyrazolo[3,4-d]pyrimidine intermediate has very low solubility in common solvents. How do I find a suitable recrystallization solvent?

A1: This is a well-documented characteristic of the pyrazolo[3,4-d]pyrimidine scaffold, often attributed to its planar, rigid structure and potential for strong intermolecular hydrogen bonding.[3][4] The key is to find a solvent that dissolves the compound sparingly at room temperature but completely at its boiling point.

  • Initial Screening: Start with small-scale tests (10-20 mg of crude product) in a variety of solvents across the polarity spectrum. Common starting points for this class of compounds include alcohols (ethanol, methanol, isopropanol), dioxane, and dimethylformamide (DMF).[5][6][7][8][9]

  • "Like Dissolves Like": Consider the functional groups on your specific intermediate. Highly polar compounds may require polar solvents like ethanol or even water mixtures, while less polar derivatives might dissolve in toluene or ethyl acetate.[10]

  • High-Boiling Point Solvents: For particularly insoluble compounds, high-boiling point solvents like formamide or DMF can be effective, though their removal can be challenging.[11]

Q2: I've dissolved my compound, but upon cooling, it "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase instead of forming an ordered crystal lattice. This is common with compounds that have low melting points or when the solution is cooled too quickly.

  • Reduce Cooling Rate: The most effective solution is to slow down the crystallization process. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Insulating the flask can further slow the cooling.

  • Use a More Dilute Solution: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture and reheat to dissolve everything before attempting to cool again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvents: The solvent may be too "good" a solvent. Consider switching to a solvent in which your compound is slightly less soluble or use a two-solvent system.

Q3: My yield after recrystallization is very low. How can I improve recovery?

A3: Low yield is typically caused by the compound having significant solubility in the solvent even at low temperatures, or by using an excessive amount of solvent.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small additions, allowing the solution to reflux between additions.

  • Optimize Your Solvent Choice: If your product is too soluble in the chosen solvent, you will lose a significant amount in the mother liquor. Find a solvent where the solubility difference between hot and cold is more pronounced. A two-solvent system is often ideal for this.

  • Ensure Complete Crystallization: Cool the solution thoroughly in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

  • Recover a Second Crop: The mother liquor (the filtrate after the first filtration) may still contain a significant amount of dissolved product. Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second, though likely less pure, crop of crystals.

Q4: After recrystallization, my product is still impure. What are my next steps?

A4: This indicates that the chosen solvent system is not effective at separating the desired compound from the impurity.

  • Check Impurity Solubility: The impurity may have similar solubility properties to your product in the chosen solvent. Try a different solvent system where the solubility of the product and impurity differ significantly. For example, if the impurity is much less polar than your product, a more polar solvent might leave the impurity undissolved during hot filtration.

  • Consider an Adsorbent: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Repeat the Recrystallization: A second recrystallization using the same or a different solvent system can often remove persistent impurities.

  • Alternative Purification: If recrystallization fails, column chromatography is the next logical step for achieving high purity.

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving persistent issues.

Guide 1: Systematic Solvent Selection

Finding the ideal solvent is the most critical step. The following workflow provides a structured method for solvent screening.

graph TD; A[Start: Crude Pyrazolo[3,4-d]pyrimidine Intermediate] --> B{Solvent Screening}; B --> C[Test 1: Polar Protic (e.g., Ethanol, Methanol)]; B --> D[Test 2: Polar Aprotic (e.g., Acetone, Ethyl Acetate)]; B --> E[Test 3: Non-Polar (e.g., Toluene, Hexanes)]; B --> F[Test 4: High-Boiling (e.g., DMF, Dioxane)]; Caption: Workflow for selecting a recrystallization solvent.

Guide 2: Troubleshooting Common Recrystallization Failures

Use this decision tree when your experiment does not proceed as expected.

graph TD; subgraph "Problem Identification" A[Start: Hot, clear solution of crude product] --> B{Begin Cooling}; B --> C{Problem: No Crystals Form}; B --> D{Problem: Product Oils Out}; B --> E{Problem: Yield is Poor}; B --> F{Problem: Product is Impure}; end Caption: Decision tree for troubleshooting recrystallization.

Data Presentation: Common Solvent Systems

The table below summarizes common solvents used for pyrazolo[3,4-d]pyrimidine recrystallization, based on literature reports and general lab practice.

Solvent SystemPolarityBoiling Point (°C)Common Use Case & Notes
Single Solvents
Ethanol (EtOH)Polar78A very common starting point.[1][8][9] Good for moderately polar compounds. Evaporates easily.
Methanol (MeOH)Polar65Similar to ethanol but can sometimes offer different solubility profiles.[6]
Isopropanol (IPA)Polar82Less volatile than EtOH/MeOH. Can be a good alternative if product is too soluble in them.[12]
DioxanePolar101A good choice for compounds that are difficult to dissolve in alcohols.[5][7] Must be removed carefully.
Dimethylformamide (DMF)Polar153Excellent for very poorly soluble compounds due to its high boiling point.[8] Difficult to remove; requires high vacuum.
Two-Solvent Systems
Ethanol / WaterMixedVariableFor polar compounds that are too soluble in pure ethanol. Water acts as the anti-solvent.
Dioxane / WaterMixedVariableSimilar principle to EtOH/Water for compounds requiring a stronger initial solvent.
Hexanes / Ethyl AcetateMixedVariableA classic system for less polar compounds.[10]
Hexanes / AcetoneMixedVariableAnother effective system for compounds of low to moderate polarity.[10]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for standard recrystallization techniques.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazolo[3,4-d]pyrimidine intermediate in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the selected solvent, just enough to cover the solid.

  • Heating: Gently heat the mixture to reflux on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Expert Tip: Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol. The gradual decrease in solubility will promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the ice-cold solvent mixture for washing if necessary, or just the anti-solvent.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged" structure in modern pharmacology. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] However, the biological activity of this versatile scaffold is not monolithic. The specific isomeric form, particularly the substitution pattern on the pyrazole ring, can profoundly influence its potency, selectivity, and overall therapeutic potential.

This guide provides an in-depth comparison of the biological activities of different pyrazolo[3,4-d]pyrimidine isomers, with a focus on how N1- versus N2-substitution on the pyrazole ring dictates their interaction with key biological targets. We will delve into the causality behind experimental choices for evaluating these compounds and provide detailed, self-validating protocols to ensure the integrity of your research.

The Structural Isomerism of Pyrazolo[3,4-d]pyrimidines: A Tale of Two Nitrogens

The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic heterocycle. The position of the substituent on the pyrazole nitrogen atom gives rise to two primary isomers: the 1H-pyrazolo[3,4-d]pyrimidines and the 2H-pyrazolo[3,4-d]pyrimidines. This seemingly subtle structural difference can lead to significant variations in the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, all of which are critical for target engagement.

Comparative Biological Activity: Kinase Inhibition and Anticancer Effects

The vast majority of research on pyrazolo[3,4-d]pyrimidines has focused on their potential as kinase inhibitors in the context of cancer therapy.[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Several studies have explored pyrazolo[3,4-d]pyrimidines as EGFR inhibitors.

Recent research has focused on designing 1H-pyrazolo[3,4-d]pyrimidine derivatives that mimic the pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs).[1][3] These features often include a heterocyclic core to occupy the adenine binding region, a hydrophobic group, and a linker that forms key interactions within the ATP-binding site. For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed potent anti-proliferative activities against A549 and HCT-116 cancer cells.[3] One promising compound from this series, with a chlorine substitution on a phenyl ring, exhibited an IC50 value of 0.016 µM against wild-type EGFR (EGFRWT) and 0.236 µM against the resistant T790M mutant (EGFRT790M).[3]

While comprehensive comparative studies are still emerging, the available data suggests that the substitution pattern on the pyrazole ring is a critical determinant of EGFR inhibitory activity.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. A study evaluating a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors found that, in general, compounds that were unsubstituted at the N-1 position of the pyrazole ring possessed higher potency than their N-1 substituted counterparts.[4] This suggests that for CDK2 inhibition, an unsubstituted N-1 position may be crucial for optimal binding.

Other Kinase Targets

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to target a range of other kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.[2]

  • Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell signaling.

  • Src and Abl Tyrosine Kinases: Involved in various cellular processes, including proliferation and survival.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it a target for cancer immunotherapy.[5]

  • Protein Kinase D (PKD): Implicated in multiple cancer hallmarks.[6]

In many of these cases, the development of potent inhibitors has involved modifications at various positions of the pyrazolo[3,4-d]pyrimidine core, with a significant number of successful compounds being 1H-isomers.[1][5][7]

Structure-Activity Relationship (SAR) Insights

The collective body of research on pyrazolo[3,4-d]pyrimidine isomers allows for the deduction of several key SAR principles:

  • N1 vs. N2 Substitution: The position of substitution on the pyrazole ring significantly impacts biological activity. For some targets, like CDK2, an unsubstituted N1 position appears to be favorable.[4] Conversely, for other targets, strategic substitution at N1 can lead to potent and selective inhibitors.[5] The optimal substitution pattern is target-dependent and requires empirical validation.

  • Substituents at C4: The C4 position of the pyrimidine ring is a common site for modification and plays a crucial role in kinase binding. Anilino substitutions at this position have been shown to be particularly effective for CDK2 inhibition.[4]

  • Substituents at C6: Modifications at the C6 position can also influence potency and selectivity.

  • Bioisosteric Replacement: The pyrazolo[3,4-d]pyrimidine scaffold itself is a bioisostere of the purine ring of ATP, which is the fundamental basis for its kinase inhibitory activity.[1][2]

Experimental Data Summary

The following table summarizes representative data on the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound ClassTargetKey FindingsIC50 ValuesReference
1H-Pyrazolo[3,4-d]pyrimidinesEGFRWTPotent inhibition of wild-type EGFR.0.016 µM (for compound 12b)[3]
1H-Pyrazolo[3,4-d]pyrimidinesEGFRT790MActivity against the T790M resistance mutation.0.236 µM (for compound 12b)[3]
1-Substituted Pyrazolo[3,4-d]pyrimidinesCDK2N-1 unsubstituted compounds showed higher potency.Not specified[4]
1-Phenyl-Pyrazolo[3,4-d]pyrimidin-4-onesMCF-7 CellsPotent anticancer activity.11 µM (for compound 10e)[8][9]
1H-Pyrazolo[3,4-d]pyrimidinesHPK1Potent and selective inhibition.29.0 nM (for compound 10n)[5]
Pyrazolo[3,4-d]pyrimidinesNCI 60 Cell PanelBroad-spectrum cytotoxic activity.GI50 ranging from 0.018 to 9.98 µM[1]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of your findings, it is essential to employ well-designed and validated experimental protocols. Here, we provide detailed methodologies for key assays used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine isomers.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compound add_inhibitor Add test compound to microplate wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase, substrate, and ATP solutions start_reaction Initiate reaction by adding ATP/substrate mix prep_kinase->start_reaction add_kinase Add kinase to wells add_inhibitor->add_kinase pre_incubate Pre-incubate to allow inhibitor binding add_kinase->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect product formation (e.g., luminescence) incubate->stop_reaction read_plate Read plate using a microplate reader stop_reaction->read_plate plot_data Plot signal vs. log(inhibitor concentration) read_plate->plot_data calc_ic50 Calculate IC50 value using a dose-response curve plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Addition: Add the kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_mtt MTT Addition & Incubation cluster_solubilization Solubilization & Measurement seed_cells Seed cells in a 96-well plate incubate_attach Incubate to allow cell attachment seed_cells->incubate_attach add_compound Add serial dilutions of test compound incubate_attach->add_compound incubate_treatment Incubate for a defined period (e.g., 48-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent measure_absorbance Measure absorbance at ~570 nm add_solvent->measure_absorbance

Caption: Workflow for a cell viability (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls (untreated and vehicle).

  • Incubation: Incubate the cells for a period that allows for the assessment of cytotoxic effects (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells following treatment with a test compound.

G cluster_treatment Cell Treatment cluster_harvesting Harvesting & Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with test compound harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) wash_cells->stain_cells analyze_cells Analyze cells using a flow cytometer stain_cells->analyze_cells quantify_apoptosis Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze_cells->quantify_apoptosis

Caption: Workflow for an apoptosis assay using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at a concentration known to induce cytotoxicity.

  • Cell Harvesting: After the treatment period, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The biological activity of these compounds is intricately linked to their isomeric form, with the substitution pattern on the pyrazole ring playing a pivotal role in determining their potency and selectivity. While 1H-pyrazolo[3,4-d]pyrimidines have been more extensively studied, the exploration of 2H-isomers and a systematic comparison of both will undoubtedly unveil new therapeutic opportunities.

Future research should focus on the regioselective synthesis of pyrazolo[3,4-d]pyrimidine isomers to enable direct and unambiguous comparisons of their biological activities. Such studies, coupled with computational modeling and structural biology, will provide a deeper understanding of the structure-activity relationships governing this important class of compounds and pave the way for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

Structure-activity relationship (SAR) of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural resemblance to the adenine base of ATP makes it an excellent bioisostere, enabling it to competitively bind to the ATP-binding site of a wide range of protein kinases.[2][3] This inherent property has led to its designation as a "privileged scaffold," forming the foundation for numerous approved drugs and clinical candidates, including the BTK inhibitor ibrutinib.[2]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of anticancer drug discovery.[1] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at several positions, which can be fine-tuned to achieve high potency and selectivity against specific kinase targets.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs, offering insights into the rational design of next-generation kinase inhibitors.

Deciphering the Structure-Activity Landscape

The biological activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core structure. The key positions for modification are the N1, C3, C4, and C6 positions.

The Critical Role of the N1-Position

The substituent at the N1 position of the pyrazole ring is crucial for orienting the molecule within the ATP-binding pocket and can significantly impact inhibitor potency and selectivity. While this guide focuses on 1-methyl analogs, it is important to note that variations at this position are a key strategy in lead optimization. For instance, studies on pyrazolo[3,4-d]pyrimidine-based Protein Kinase D (PKD) inhibitors have shown that introducing structural variety at the N1 position can lead to compounds with improved biochemical inhibitory activity.[5]

Modifications at the C4-Position: The Gateway to Selectivity

The C4 position is the most extensively studied and modified position on the pyrazolo[3,4-d]pyrimidine scaffold. Substituents at this position often project out of the adenine-binding region and into more solvent-exposed areas or adjacent hydrophobic pockets of the kinase active site, offering a prime opportunity to enhance potency and achieve selectivity.

Common modifications at the C4 position involve the introduction of amino, anilino, or ether linkages to various aryl and heteroaryl moieties.[6][7][8]

  • Anilino and Related Moieties: The introduction of an aniline moiety at the C4 position has proven to be a successful strategy for enhancing anticancer activity.[4] For example, in a series of EGFR inhibitors, an aniline-substituted compound showed enhanced anticancer activity compared to analogs with aliphatic amines at the same position.[4] Further optimization of the aniline ring with substituents like chloro and trifluoromethyl groups has led to the discovery of potent multi-kinase inhibitors targeting FLT3 and VEGFR2.[7][8]

  • Hydrazone Linkages: The incorporation of a hydrazone linkage at the C4 position has also yielded potent antitumor agents. One notable example is 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, which demonstrated significant cytotoxic activity across a panel of 57 different cancer cell lines.[6]

  • Piperazine Moieties: Linking a piperazine ring to the C4 position, which in turn is connected to various aromatic moieties, has been explored for developing FLT3 inhibitors.[9] Compounds with a piperazine acetamide linkage exhibited remarkable anticancer activity, particularly against non-small cell lung cancer, melanoma, and renal cancer models.[9]

The following diagram illustrates the general SAR trends at the C4-position:

SAR_C4 PyrazoloPyrimidine 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Core C4_Position C4 Position PyrazoloPyrimidine->C4_Position Modification at Anilino Anilino Moiety (e.g., -NH-Ph) C4_Position->Anilino Substitution with Hydrazone Hydrazone Linkage (e.g., -NH-N=CH-Ar) C4_Position->Hydrazone Substitution with Piperazine Piperazine Linkage C4_Position->Piperazine Substitution with Potency Increased Potency & Selectivity Anilino->Potency Hydrazone->Potency Piperazine->Potency

Caption: Key substitutions at the C4-position driving potency.

The Influence of the C3 and C6 Positions

While less frequently modified than the C4 position, substituents at the C3 and C6 positions can also modulate the activity of pyrazolo[3,4-d]pyrimidine analogs.

  • C3-Position: The C3 position is often substituted with small alkyl groups or left unsubstituted. However, the introduction of iodo groups at this position has been used as a handle for further functionalization via Suzuki cross-coupling reactions to introduce a variety of substituents, leading to the discovery of potent BRK/PTK6 inhibitors.[10]

  • C6-Position: The C6 position is often a methyl group or is left unsubstituted. In some series of compounds, the presence of a methyl group at C6 has been shown to be important for activity.[11]

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of representative 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs against various cancer cell lines and kinases. This data highlights the impact of different substitution patterns on biological activity.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTarget(s)IC50/GI50 (µM)Cell Line(s)Reference
VIIa 4-chlorophenylmethyl2-hydroxybenzaldehyde hydrazoneAntitumor0.326 - 4.3157 cell lines[6]
12b Not specifiedNot specifiedp-chloroacetophenone hydrazoneEGFRWT, EGFRT790M8.21 (A549), 19.56 (HCT-116), 0.016 (EGFRWT), 0.236 (EGFRT790M)A549, HCT-116[4]
33 HH4-(4-chloro-3-(trifluoromethyl)phenyl)urea-oxy-phenylFLT3, VEGFR2Not specified (potent)MV4-11 (AML)[7][8]
XVI phenylHpiperazine acetamideAntitumor1.17 - 18.409 subpanels[9]
5i phenylmethylSubstituted arylEGFRWT, VEGFR20.3 (EGFRWT), 7.60 (VEGFR2)MCF-7, HCT116, HePG-2[11]
3-IN-PP1 3-iodobenzylH4-aminoPKD0.094 - 0.108PANC-1[5]
17m Substituted benzylH4-aminoPKD0.017 - 0.035Not specified[5]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs typically involves a series of in vitro assays to determine their biological activity. A fundamental assay is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of the test compound in DMSO. Start->Step1 Step2 Add kinase, substrate, and buffer to wells of a 384-well plate. Step1->Step2 Step3 Add the diluted test compound to the wells. Step2->Step3 Step4 Initiate the kinase reaction by adding ATP. Step3->Step4 Step5 Incubate the plate at a specific temperature for a defined time. Step4->Step5 Step6 Stop the reaction and add the detection reagent. Step5->Step6 Step7 Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Step6->Step7 Step8 Calculate the percentage of kinase inhibition for each compound concentration. Step7->Step8 Step9 Determine the IC50 value by plotting inhibition vs. log(concentration). Step8->Step9 End End Step9->End

Caption: Workflow for an in vitro kinase inhibition assay.

Data Analysis: The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. The extensive SAR studies have revealed that strategic modifications, particularly at the C4 position, can lead to potent and selective inhibitors targeting a variety of kinases implicated in cancer. Future research in this area will likely focus on:

  • Exploring novel substitutions at all positions to further enhance potency and selectivity.

  • Developing dual or multi-target inhibitors to overcome drug resistance.[11]

  • Improving the pharmacokinetic properties of these compounds to enhance their drug-like characteristics.

  • Utilizing structure-based drug design and computational modeling to guide the rational design of new analogs.

By leveraging the wealth of existing SAR data and employing modern drug discovery techniques, the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly continue to yield promising new anticancer therapeutics.

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in kinase inhibitor development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone. Its structural similarity to adenine allows it to function as a potent ATP-competitive inhibitor for a range of protein kinases. The specific analogue, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, is a critical intermediate in the synthesis of numerous targeted therapeutic agents. Its precise structural characterization is not merely a procedural formality but a foundational necessity to ensure the integrity of downstream drug candidates.

This guide provides an in-depth, experience-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of this key intermediate. We will move beyond a simple recitation of protocols to explore the "why" behind experimental choices, offering a self-validating workflow that ensures confidence in your results.

The Challenge: Unambiguous Isomer Identification

The synthesis of this compound can potentially yield isomers, making unequivocal structural confirmation paramount. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, they often fall short in distinguishing between closely related isomers. 2D NMR techniques, by revealing through-bond and through-space correlations, are indispensable for definitive structural elucidation.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The primary suite of 2D NMR experiments for small molecule characterization includes COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Strengths for this Application Limitations
COSY (Correlation Spectroscopy) Shows correlations between scalar-coupled protons (typically ²J or ³J).Identifies neighboring protons, confirming the integrity of spin systems.Limited utility for this specific molecule due to the presence of isolated protons.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton to its directly attached carbon atom.Unambiguously assigns protons to their corresponding carbons.Does not provide information about connectivity between non-protonated carbons or across heteroatoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away.The most powerful tool for this application, as it reveals long-range connectivity, piecing together the entire molecular framework.Can sometimes show weak or absent correlations for certain long-range couplings.

Experimental Workflow for Structural Validation

The following workflow is designed to be a self-validating system, where the data from each experiment cross-verifies the others.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Acquisition cluster_2 Data Analysis & Structure Confirmation Dissolve ~10-20 mg in 0.6 mL DMSO-d6 Dissolve ~10-20 mg in 0.6 mL DMSO-d6 Acquire 1H NMR Acquire 1H NMR Dissolve ~10-20 mg in 0.6 mL DMSO-d6->Acquire 1H NMR Acquire 13C NMR Acquire 13C NMR Acquire 1H NMR->Acquire 13C NMR COSY COSY Acquire 13C NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Assign all 1H and 13C signals Assign all 1H and 13C signals HMBC->Assign all 1H and 13C signals Confirm connectivity via HMBC correlations Confirm connectivity via HMBC correlations Assign all 1H and 13C signals->Confirm connectivity via HMBC correlations Final Structure Validation Final Structure Validation Confirm connectivity via HMBC correlations->Final Structure Validation G cluster_0 Expected HMBC Correlations N-CH3 (1H) N-CH3 (1H) C4 (13C) C4 (13C) N-CH3 (1H)->C4 (13C) 3J C7a (13C) C7a (13C) N-CH3 (1H)->C7a (13C) 3J H3 (1H) H3 (1H) H3 (1H)->C4 (13C) 3J H3 (1H)->C7a (13C) 2J

A Comparative Analysis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the kinase inhibitor 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one against two well-characterized kinase inhibitors, Dasatinib and Staurosporine. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibition.

Introduction to Kinase Inhibitors and the Pyrazolo[3,4-d]pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2] The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of adenine, the core component of ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the kinase active site.[3] The versatility of this scaffold has led to the development of numerous kinase inhibitors, including the FDA-approved drug Ibrutinib.[3][4]

Profiling this compound: An Overview

Comparator Kinase Inhibitors

To provide a framework for comparison, we will examine two widely recognized kinase inhibitors: Dasatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Staurosporine, a broad-spectrum inhibitor used extensively as a research tool.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, orally available small molecule that inhibits multiple tyrosine kinases.[10][11] Its primary targets include BCR-ABL, the fusion protein characteristic of Chronic Myeloid Leukemia (CML), and SRC family kinases.[10][12]

  • Mechanism of Action: Dasatinib is an ATP-competitive inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its ability to overcome resistance to other inhibitors like imatinib.[10][12] By blocking the kinase activity of BCR-ABL and other targets, it disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[12][13]

  • Target Profile: Dasatinib's targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[14] This multi-targeted profile contributes to its efficacy in various leukemias.[11]

Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor known for its high affinity and lack of selectivity.[15]

  • Mechanism of Action: Staurosporine binds to the ATP-binding site of a wide range of kinases with high affinity, thereby preventing the binding of ATP and inhibiting their catalytic activity.[15][16]

  • Target Profile: It is a broad-spectrum inhibitor, potently inhibiting protein kinase C (PKC), p60v-src tyrosine protein kinase, protein kinase A (PKA), and CaM kinase II, among many others. Its promiscuity makes it unsuitable for clinical use but renders it an invaluable tool in research for inducing apoptosis and studying kinase-dependent signaling pathways.[15][16]

Comparative Analysis

FeatureThis compound (Inferred)DasatinibStaurosporine
Scaffold Pyrazolo[3,4-d]pyrimidineAminopyrimidineIndolocarbazole
Type of Inhibition ATP-competitive (presumed)ATP-competitiveATP-competitive
Selectivity Potentially selective (design-dependent)Multi-targeted (selective for certain tyrosine kinases)Non-selective (broad-spectrum)
Primary Use Research chemical/intermediateCancer therapeutic (CML, ALL)[13]Research tool (apoptosis induction)[15]
Known Targets Not specifically defined; scaffold targets include Src, CDK2, PKD[7][8][9]BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ[14]PKC, PKA, p60v-src, CaM Kinase II, and many others

Experimental Methodologies for Kinase Inhibitor Profiling

The characterization and comparison of kinase inhibitors rely on robust and reproducible experimental assays. Below are detailed protocols for standard biochemical and cell-based assays.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Principle: The ADP formed is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a dose-response curve. A 1:3 dilution series is common.[2]

    • Include a "no inhibitor" control (DMSO only).[2]

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.[2]

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[2]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[2]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[2]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep 1. Prepare serial dilution of test inhibitor plate_setup 3. Add inhibitor/control and kinase to plate inhibitor_prep->plate_setup control_prep 2. Prepare DMSO control control_prep->plate_setup incubation1 4. Incubate (10 min, RT) for binding plate_setup->incubation1 reaction_start 5. Add Substrate/ATP mixture incubation1->reaction_start incubation2 6. Incubate (60 min, 30°C) reaction_start->incubation2 adp_glo 7. Add ADP-Glo™ Reagent (40 min, RT) incubation2->adp_glo kinase_detection 8. Add Kinase Detection Reagent (30 min, RT) adp_glo->kinase_detection read_plate 9. Measure luminescence kinase_detection->read_plate calculate_ic50 10. Calculate % inhibition and IC50 value read_plate->calculate_ic50

References

Comparative analysis of synthesis routes for pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines for Researchers and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to purines. This bioisosteric relationship allows compounds bearing this nucleus to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The development of efficient and versatile synthetic routes to access this privileged scaffold is therefore of paramount importance for the discovery of new therapeutic agents. This guide provides a comparative analysis of the most prominent synthetic strategies for pyrazolo[3,4-d]pyrimidines, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The most classical and widely adopted approach to the synthesis of pyrazolo[3,4-d]pyrimidines involves the construction of a suitably functionalized pyrazole ring, followed by the annulation of the pyrimidine ring. This strategy offers a high degree of flexibility in the introduction of substituents on the pyrazole moiety.

A. The Traube Synthesis and its Modern Variants

The cornerstone of this approach is the utilization of 5-aminopyrazole derivatives, typically bearing a cyano or an ester group at the 4-position. The subsequent cyclization to form the pyrimidine ring can be achieved through various reagents that provide the necessary one-carbon unit.

Causality of Experimental Choices:

  • Starting Material: 5-Amino-1H-pyrazole-4-carbonitrile and ethyl 5-amino-1H-pyrazole-4-carboxylate are the most common starting materials. The choice between the nitrile and the ester can influence the subsequent cyclization conditions and the nature of the substituent at the 4-position of the final product. For instance, the use of a nitrile often leads to a 4-amino-pyrazolo[3,4-d]pyrimidine, while an ester can be used to generate a 4-oxo (or 4-hydroxy) analogue.

  • Cyclizing Agent:

    • Formamide: Heating in formamide is a traditional and straightforward method to introduce the C4 and N5 atoms of the pyrimidine ring, typically yielding a 4-hydroxypyrazolo[3,4-d]pyrimidine.[1]

    • Formic Acid: Refluxing with formic acid is another common method that also leads to the formation of a 4-hydroxypyrazolo[3,4-d]pyrimidine.[3] This method is often preferred for its simplicity and the ease of removal of the reagent.

    • Orthoformates: Triethyl orthoformate, in the presence of an amine, can be used to construct the pyrimidine ring, often leading to N-substituted derivatives at the 5-position.[4]

    • Urea and Thiourea: These reagents can be employed to introduce a 4-amino or 4-thioxo group, respectively, on the pyrimidine ring.[5]

Diagram of the General Synthetic Route:

G cluster_0 Conventional Synthesis from 5-Aminopyrazoles start 5-Aminopyrazole-4-carbonitrile or 5-Aminopyrazole-4-carboxylate reagents Cyclizing Agent (e.g., Formamide, Formic Acid, Orthoformate, Urea) start->reagents Reflux product Pyrazolo[3,4-d]pyrimidine reagents->product G cluster_1 Microwave-Assisted Three-Component Synthesis start1 Methyl 5-aminopyrazole- 4-carboxylate microwave Microwave Irradiation start1->microwave start2 Trimethyl orthoformate start2->microwave start3 Primary Amine start3->microwave product 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one microwave->product G cluster_2 One-Pot Three-Component Synthesis start1 5-Aminopyrazole Derivative intermediate Formamidine/ Formimidate Intermediate start1->intermediate start2 Orthoformate start2->intermediate start3 Primary Amine start3->intermediate product Pyrazolo[3,4-d]pyrimidine intermediate->product Cyclization G cluster_3 Synthesis from a Pyrimidine Precursor start Substituted Pyrimidine (e.g., 6-chloro-5-nitrouracil) reagent Hydrazine Derivative start->reagent Reaction product Pyrazolo[3,4-d]pyrimidine reagent->product

References

A Comparative Guide to the Efficacy of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine ring. This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for a variety of key enzymes involved in cancer progression, making them a focal point in the development of novel anticancer agents.[1][2] This guide provides a comprehensive comparison of the efficacy of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and its broader class of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, supported by experimental data and protocols.

Mechanisms of Action: Targeting Key Cancer Pathways

Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects through the inhibition of several critical signaling pathways. Their structural similarity to adenine, a key component of ATP, allows them to competitively bind to the ATP-binding sites of various kinases, thereby blocking their downstream signaling cascades.[3][4]

Kinase Inhibition: A Primary Anticancer Strategy

A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are frequently dysregulated in cancer.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][3] Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK1 and CDK2.[1][5] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring, effectively blocking the kinase activity of CDKs.[1]

  • Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a significant role in tumor progression, including proliferation, invasion, and angiogenesis.[6][7] Specific derivatives, such as SI221 and SI306, have demonstrated potent and selective inhibition of SFKs, leading to cytotoxic effects in glioblastoma cell lines.[6][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth by cutting off this vital supply line.[10][11] Certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against VEGFR-2.[10][11]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[12] Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors.[12]

Other Anticancer Mechanisms

Beyond kinase inhibition, these derivatives have been shown to induce anticancer effects through other mechanisms:

  • Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10][13] This is often a downstream effect of kinase inhibition, leading to the activation of caspases and other pro-apoptotic proteins.[10]

  • Inhibition of Tubulin Polymerization: Some derivatives can interfere with the formation of microtubules, essential components of the cellular skeleton, by inhibiting tubulin polymerization. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.[11]

  • Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce oxidative stress in cancer cells by increasing the production of ROS, leading to cellular damage and death.[14]

  • Dihydrofolate Reductase (DHFR) Inhibition: Novel pyrazolo[3,4-d]pyrimidines have been designed to act as antifolate agents by inhibiting DHFR, an enzyme crucial for nucleotide synthesis.[15]

Comparative Efficacy in Cancer Cell Lines: A Data-Driven Overview

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives against a range of cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Derivative/CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12b MDA-MB-468 (Breast)3.343 ± 0.13VEGFR-2 Inhibition
T-47D (Breast)4.792 ± 0.21VEGFR-2 Inhibition[10]
Compound 10k HT-29 (Colon)0.03 - 1.6VEGFR-2 & Tubulin Polymerization Inhibition[11]
SI221 Glioblastoma Cell LinesNot specifiedSFK Inhibition[6]
Compound 10b MDA-MB-231, MCF-7, SF-268, B16F-105.5 - 11 µg/mlCOX-2 Inhibition[16][17]
Compound 10e MCF-7 (Breast)11Not specified[18][19]
Compound 1a A549 (Lung)2.24Apoptosis Induction[13]
Compound 1d MCF-7 (Breast)1.74Apoptosis Induction[13]
Compound 15 HCT-116 (Colon)Not specifiedCDK2 Inhibition
Compound 12b A549 (Lung)8.21EGFR Inhibition[12]
HCT-116 (Colon)19.56EGFR Inhibition[12]
Compound 7f MCF-7 (Breast)Not specifiedDHFR Inhibition[15]

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a typical experimental workflow.

Simplified Kinase Inhibition Pathway

Kinase_Inhibition cluster_0 Pyrazolo[3,4-d]pyrimidine Derivative cluster_1 Kinase Signaling cluster_2 Cellular Response Derivative Pyrazolo[3,4-d]pyrimidine Derivative Kinase Protein Kinase (e.g., CDK, Src, VEGFR) Derivative->Kinase Inhibits Proliferation Cell Proliferation Derivative->Proliferation Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Downstream->Proliferation Promotes

Caption: Inhibition of protein kinases by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow start Start: Synthesize/Obtain Derivative cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Derivative cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle_analysis western_blot Western Blot (Target Proteins) mechanistic_studies->western_blot end End: Data Analysis & Conclusion apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: A typical workflow for evaluating the in vitro efficacy of anticancer compounds.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target multiple key oncogenic pathways, including those driven by CDKs, SFKs, and VEGFR, underscores their therapeutic potential. The comparative data presented in this guide highlights the potent and selective activity of various derivatives against a range of cancer cell lines.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties for in vivo applications. Further investigation into their efficacy in combination with existing chemotherapeutic agents could also unveil synergistic effects and provide new avenues for cancer treatment. The development of pyrazolo[3,4-d]pyrimidine-based therapies holds significant promise for advancing the fight against cancer.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrazolo[3,4-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of pyrazolo[3,4-d]pyrimidine-based compounds, a promising class of molecules frequently investigated for their therapeutic potential, particularly as kinase inhibitors.[1][2] As a scaffold that mimics the purine ring of adenosine triphosphate (ATP), these compounds are adept at targeting the ATP-binding sites of various kinases, making them valuable candidates in drug discovery.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of essential assays, detailed experimental protocols, and the scientific rationale behind methodological choices to ensure robust and reproducible data.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the Imperative of Rigorous In Vitro Validation

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of protein kinases implicated in cancer and other diseases.[1][4] Prominent targets include Src, Bcr-Abl, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR), among others.[3][5][6][7][8] The journey from a newly synthesized compound to a viable drug candidate is paved with rigorous validation. The initial in vitro characterization is arguably the most critical stage, as it establishes the compound's fundamental activity, potency, and mechanism of action, thereby dictating its future development trajectory.

A robust in vitro validation strategy is not merely a sequence of experiments; it is a self-validating system designed to build a comprehensive biological profile of a compound. This guide will navigate through the essential biochemical and cell-based assays, providing not just the "how" but, more importantly, the "why" behind each step.

Below is a diagram illustrating the general workflow for the in vitro validation of a novel pyrazolo[3,4-d]pyrimidine-based compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Cellular Characterization cluster_2 Phase 3: Selectivity & Advanced Profiling Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Cell_Viability_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) Biochemical_Assay->Cell_Viability_Assay Potency (IC50) Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Target) Cell_Viability_Assay->Target_Engagement Cellular Efficacy (EC50) Mechanism_of_Action Mechanism of Action Assays (Cell Cycle, Apoptosis) Target_Engagement->Mechanism_of_Action Confirms On-Target Effect Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Mechanism_of_Action->Selectivity_Profiling Elucidates Cellular Phenotype Resistance_Studies Resistance & Combination Studies Selectivity_Profiling->Resistance_Studies Defines Off-Target Effects

Caption: High-level workflow for in vitro validation of pyrazolo[3,4-d]pyrimidine compounds.

Foundational Analysis: Biochemical Assays for Target Potency

The first critical step is to determine if the compound directly interacts with its intended purified molecular target, typically a protein kinase. This is achieved through cell-free enzymatic assays.

The Principle of Kinase Inhibition Assays

Given that pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors, these assays are designed to measure the compound's ability to prevent a kinase from phosphorylating its substrate by occupying the ATP-binding pocket. The output is typically the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Comparison of Common Kinase Assay Formats

The choice of assay format depends on factors like available equipment, throughput requirements, and the specific kinase being studied.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard for sensitivity and direct measurement.Requires handling of radioactive materials, low throughput.
Fluorescence-Based (e.g., FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.High throughput, non-radioactive.Potential for compound interference with fluorescence.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is inversely proportional to kinase inhibition.[3]High throughput, high sensitivity, less prone to compound interference.Can be more expensive.
Experimental Protocol: A Generalized Luminescence-Based Kinase Assay

This protocol provides a template for determining the IC50 of a pyrazolo[3,4-d]pyrimidine compound against a target kinase like Src.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Assay buffer (containing MgCl₂)

  • Test compound stock solution (typically in DMSO)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in assay buffer. It is crucial to maintain a constant, low percentage of DMSO (typically <1%) across all wells to avoid solvent effects.

  • Kinase Reaction: a. In the assay plate, add the kinase solution to each well. b. Add the serially diluted compound or vehicle control (DMSO in buffer). c. Add the substrate/ATP mixture to initiate the reaction. d. Incubate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal. Incubate.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to controls (0% inhibition for vehicle-only, 100% inhibition for no enzyme or a known potent inhibitor). b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: The protocol is self-validating through the inclusion of appropriate controls. A positive control (a known inhibitor of the kinase) validates the assay's ability to detect inhibition, while a negative control (vehicle) establishes the baseline enzyme activity.

Cellular Context: Validating Compound Activity in Biological Systems

While biochemical assays confirm direct target interaction, cell-based assays are essential to determine if a compound can enter a cell, engage its target in a complex biological environment, and elicit a desired phenotypic response.

Primary Cellular Screening: Antiproliferative and Cytotoxicity Assays

These assays are the workhorses of early-stage drug discovery, providing a measure of a compound's effect on cell viability and growth. Several pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[3][9][10]

Comparison of Viability Assays:

AssayPrincipleAdvantagesConsiderations
MTT Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3]Inexpensive, widely used.Requires a solubilization step for the formazan crystals.
MTS Uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the solubilization step.[11][12]Simpler and faster workflow than MTT.Higher cost than MTT.
SRB Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins, providing a measure of total biomass.[13]Less sensitive to metabolic interference than tetrazolium assays.Fixation step required.

Experimental Protocol: MTS Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl inhibitors[6]) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine compound for a specified period (e.g., 48 or 72 hours).[11]

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS to formazan.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mechanistic Cellular Assays: Unraveling the "How"

Once a compound shows cellular activity, the next step is to confirm that this activity is due to the intended mechanism.

A. Target Engagement via Western Blotting

This technique directly assesses whether the compound inhibits the phosphorylation of its target kinase within the cell.

G Cell_Lysate 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Cell_Lysate->SDS_PAGE Transfer 3. Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking (Prevents Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (p-Target & Total Target) Blocking->Primary_Ab Secondary_Ab 6. HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting to assess target phosphorylation.

Protocol Highlights:

  • Treatment: Treat cells with the compound at various concentrations (e.g., around the IC50 value).

  • Lysis: Lyse the cells to extract proteins.

  • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-Src) and another for the total amount of the target protein.

  • Detection: Use a secondary antibody linked to an enzyme (like HRP) for chemiluminescent detection.

  • Interpretation: A decrease in the phosphorylated protein signal with increasing compound concentration, while the total protein level remains constant, confirms on-target activity.

B. Cell Cycle Analysis

Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest.[3][14] Flow cytometry is the standard method to evaluate this.

Protocol Highlights:

  • Treatment: Treat cells with the compound for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Fixation & Staining: Harvest, fix the cells (e.g., with ethanol), and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of individual cells.

  • Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[10][11]

G G1 G1 Checkpoint1 G1/S Checkpoint G1->Checkpoint1 Growth S S (DNA Synthesis) G2 G2 S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M (Mitosis) M->G1 Cell Division Checkpoint1->S Checkpoint2->M

Caption: The mammalian cell cycle with key checkpoints targeted by inhibitors.

C. Apoptosis Assays

Effective anticancer agents often induce programmed cell death, or apoptosis.[12][15]

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. A significant increase in the Annexin V-positive cell population indicates apoptosis induction.[9]

  • Caspase Activity Assays: Measures the activity of executioner caspases, like caspase-3, which are key mediators of apoptosis. An increase in caspase-3 activity is a hallmark of apoptosis.[10]

Defining Specificity: Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. Pyrazolo[3,4-d]pyrimidines, as ATP-competitive inhibitors, can often interact with multiple kinases due to the conserved nature of the ATP-binding site.[16]

Kinase Panel Screening: The standard approach is to screen the compound against a large panel of purified kinases (often >100) at a fixed concentration (e.g., 1 µM).[16]

  • Interpretation: The results provide a selectivity profile, highlighting which kinases are inhibited besides the primary target. A selectivity index (IC50 for off-target / IC50 for primary target) can be calculated to quantify selectivity.

  • Causality: High off-target activity can lead to toxicity or unexpected pharmacological effects. This screening is crucial for identifying potential liabilities and guiding further chemical optimization to improve selectivity.

Overcoming a Common Hurdle: Compound Solubility

A frequently encountered challenge with pyrazolo[3,4-d]pyrimidine derivatives is their low aqueous solubility.[15][17] This can significantly impact the accuracy and reproducibility of in vitro assays.

Strategies and Best Practices:

  • Solvent Choice: DMSO is the most common solvent for initial stock solutions. However, the final concentration in the assay medium must be kept low (e.g., <0.5-1%) to avoid solvent-induced artifacts.

  • Formulation: For compounds with persistent solubility issues, formulation strategies such as using polymers or developing water-soluble prodrugs may be necessary, even for in vitro testing, to achieve the required concentrations without precipitation.[15][17]

  • Experimental Observation: Always visually inspect assay plates for any signs of compound precipitation, especially at higher concentrations. Centrifuging compound dilutions before adding them to the assay can also help remove aggregates.

Conclusion: Building a Defensible Data Package

The in vitro validation of pyrazolo[3,4-d]pyrimidine-based compounds is a multi-faceted process that moves from demonstrating potent, direct inhibition of a purified target to confirming on-target cellular activity and a desired phenotypic outcome. By employing a logical sequence of assays—from biochemical potency to cellular mechanism and selectivity—researchers can build a robust and defensible data package. This systematic approach, grounded in sound scientific principles and self-validating protocols, is indispensable for identifying and advancing promising therapeutic candidates from the bench to the clinic.

References

A Comparative Guide to the Cross-Reactivity Profile of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structural resemblance to the adenine base of ATP makes it a "privileged scaffold," capable of fitting into the highly conserved ATP-binding pocket of protein kinases.[1][2] This mimicry is the foundation of its therapeutic potential, allowing for the design of potent inhibitors targeting kinases implicated in diseases like cancer and inflammation.[4][5]

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a key intermediate built upon this scaffold, designed for further elaboration into targeted therapeutic agents.[6] However, the very feature that makes this scaffold so powerful—its ability to bind the ATP pocket—also presents its greatest challenge: selectivity. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. Consequently, an inhibitor designed for a single target may inadvertently interact with dozens of others, leading to unforeseen off-target effects, toxicity, or even beneficial polypharmacology.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound (hereafter referred to as CMPP ). We will objectively compare its performance with alternative kinase inhibitors, provide detailed experimental protocols for robust selectivity assessment, and present supporting data to guide researchers in its application and development. Our approach is grounded in a multi-tiered strategy, combining broad biochemical screening with targeted, cell-based validation of target engagement.

Comparative Framework: Selecting the Right Benchmarks

To understand the selectivity profile of CMPP , its performance must be contextualized against inhibitors with known characteristics. For this guide, we will compare it against three benchmark compounds:

  • Staurosporine: A natural product known for its potent but highly non-selective inhibition of a broad range of kinases. It serves as a positive control for kinase inhibition and a benchmark for promiscuity.

  • Ibrutinib: An FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK) built on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2] It is highly potent for BTK but is known to have clinically relevant off-targets (e.g., EGFR, TEC family kinases).

  • Lapatinib: A selective dual inhibitor of EGFR and HER2, representing a more focused inhibitor profile against a specific kinase subfamily.

This selection allows us to place CMPP on a spectrum from highly promiscuous to highly selective, providing a nuanced understanding of its potential applications.

Methodologies for Comprehensive Cross-Reactivity Analysis

A robust assessment of selectivity requires a multi-pronged approach. We first identify all potential interactions using a broad biochemical screen and then validate the most significant hits in a more physiologically relevant cellular environment.

Workflow for Cross-Reactivity Profiling

The overall experimental logic is to cast a wide net initially and then use orthogonal methods to confirm and quantify the most relevant interactions within a live-cell context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement Validation cluster_2 Phase 3: Data Analysis & Interpretation biochem Large-Panel Biochemical Kinase Assay (e.g., 400+ kinases @ 1µM) ic50 IC50 Determination for Hits (Dose-Response) biochem->ic50 Identify initial hits cetsa Cellular Thermal Shift Assay (CETSA) for top On- and Off-Targets ic50->cetsa Select key targets nanobret NanoBRET™ Target Engagement Assay for Intracellular Affinity ic50->nanobret Orthogonal validation analysis Selectivity Profile Analysis (S-Score, Kinome Map) cetsa->analysis nanobret->analysis G cluster_0 CETSA Principle cluster_1 Result Interpretation start Treat cells with Compound or Vehicle (DMSO) heat Heat cell lysates to a range of temperatures start->heat centrifuge Centrifuge to separate soluble vs. aggregated proteins heat->centrifuge detect Detect soluble protein (e.g., Western Blot) centrifuge->detect unbound Unbound Target Denatures at lower temp detect->unbound Vehicle Control bound Compound-Bound Target Denatures at higher temp (Stabilized) detect->bound Compound Treated G cluster_0 NanoBRET™ Target Engagement Principle cluster_1 High BRET Signal cluster_2 Low BRET Signal Target Target Protein NLuc NanoLuc® Tracer Fluorescent Tracer Compound Test Compound (CMPP) Target1 Target Protein NLuc1 NanoLuc® Tracer1 Fluorescent Tracer Target1->Tracer1 Binding NLuc1->Tracer1 Energy Transfer Target2 Target Protein NLuc2 NanoLuc® Compound2 Test Compound (CMPP) Target2->Compound2 Competitive Binding Tracer2 Fluorescent Tracer

References

A Comparative Benchmarking Guide to Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against established, clinically relevant drugs. Researchers, scientists, and drug development professionals will find detailed experimental protocols, objective data comparison, and expert insights to facilitate the evaluation of new chemical entities in the kinase inhibitor landscape.

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows molecules incorporating this scaffold to effectively compete for the ATP-binding site within the kinase domain.[1][2] This has led to the successful development of several potent and selective kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][4]

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7][8] The development of novel pyrazolo[3,4-d]pyrimidine derivatives continues to be an active area of research, with new compounds showing promising activity against various oncogenic kinases such as Src, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[2][9][10]

This guide will focus on a hypothetical novel pyrazolo[3,4-d]pyrimidine derivative, designated NPD-2026 , a potent Src kinase inhibitor, and benchmark it against Dasatinib , a well-established, FDA-approved dual Src/Abl kinase inhibitor.[7][11] The experimental workflows detailed herein are designed to provide a robust comparison of their inhibitory activity, selectivity, and cellular efficacy.

Core Benchmarking Strategy: From In Vitro Potency to Cellular Function

A multi-tiered approach is essential for the comprehensive evaluation of a new kinase inhibitor. Our benchmarking strategy for NPD-2026 against Dasatinib will encompass:

  • In Vitro Kinase Inhibition Assay: To determine the direct inhibitory potency (IC50) against the primary target, Src kinase.

  • Cell-Based Proliferation Assay: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on Src signaling.

  • Cellular Target Engagement Assay: To confirm that the compound is interacting with its intended target within a cellular context and to measure its potency in a more physiologically relevant environment.

This tiered approach allows for a thorough characterization of the novel compound, from its direct enzymatic inhibition to its functional effects in a cellular system.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding Assay)

Rationale: The radiometric kinase assay is considered the gold standard for determining the potency of kinase inhibitors due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[12] This assay directly quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide substrate by Src kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Buffer R1 Add Kinase, Inhibitor, and Buffer to Plate P1->R1 P2 Prepare Src Kinase Solution P2->R1 P3 Prepare Substrate/ATP Mix (Peptide + [γ-³³P]ATP) R2 Initiate Reaction with Substrate/ATP Mix P3->R2 P4 Prepare Serial Dilutions of NPD-2026 & Dasatinib P4->R1 R1->R2 R3 Incubate at 30°C R2->R3 D1 Stop Reaction with Phosphoric Acid R3->D1 D2 Transfer to Filter Plate D1->D2 D3 Wash to Remove Unincorporated [γ-³³P]ATP D2->D3 D4 Measure Radioactivity (Scintillation Counting) D3->D4

Caption: Workflow for the in vitro radiometric Src kinase assay.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a kinase assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point serial dilution of NPD-2026 and Dasatinib in 100% DMSO, starting from a 1 mM stock concentration. Subsequently, create intermediate dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of Src kinase solution (e.g., 2 ng/µL in assay buffer), and 5 µL of assay buffer. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture containing a biotinylated peptide substrate (e.g., cdc2 peptide) and [γ-³³P]ATP to a final concentration of 10 µM ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 0.75% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated, phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate three times with a wash buffer (e.g., 1 M NaCl in PBS) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTS Assay)

Rationale: To evaluate the functional consequence of Src inhibition, a cell proliferation assay is crucial. This assay measures the ability of the compounds to inhibit the growth of a cancer cell line known to have high Src activity, such as the medulloblastoma cell line Daoy.[9][13] The MTS assay is a colorimetric method that determines the number of viable cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout C1 Seed Daoy Cells in a 96-well Plate C2 Incubate for 24 hours C1->C2 T1 Treat Cells with Serial Dilutions of NPD-2026 & Dasatinib C2->T1 T2 Incubate for 72 hours T1->T2 R1 Add MTS Reagent T2->R1 R2 Incubate for 2-4 hours R1->R2 R3 Measure Absorbance at 490 nm R2->R3

Caption: Workflow for the cell-based MTS proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Daoy medulloblastoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of NPD-2026 and Dasatinib in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data using a non-linear regression model.

Cellular Target Engagement Assay (NanoBRET™)

Rationale: While in vitro assays measure direct enzyme inhibition and proliferation assays measure a functional outcome, a target engagement assay confirms that the compound interacts with its intended kinase target within the complex environment of a living cell.[14] The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a competitive inhibitor.

Workflow Diagram:

G cluster_transfection Transfection cluster_assay_setup Assay Setup cluster_detection Detection T1 Transfect HEK293 Cells with NanoLuc®-Src Fusion Vector T2 Incubate for 24 hours T1->T2 A1 Harvest and Resuspend Transfected Cells T2->A1 A2 Add Cells to Plate with Serial Dilutions of Inhibitors A1->A2 A3 Add NanoBRET™ Tracer and Nano-Glo® Substrate A2->A3 D1 Incubate at Room Temperature A3->D1 D2 Measure Donor (460 nm) and Acceptor (610 nm) Emission D1->D2 D3 Calculate BRET Ratio D2->D3

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-Src kinase fusion protein.

  • Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Compound Addition: Dispense the cell suspension into a white 96-well plate containing serial dilutions of NPD-2026 and Dasatinib.

  • Tracer and Substrate Addition: Add the NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate to the wells. The tracer is a fluorescently labeled compound that binds to the ATP pocket of Src.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the system to reach equilibrium.

  • BRET Measurement: Measure the luminescence at two wavelengths: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (Tracer, ~610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). In the presence of a competing inhibitor (NPD-2026 or Dasatinib), the tracer is displaced, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Data Summary and Comparison

The following tables present illustrative data for NPD-2026 in comparison to the known inhibitor, Dasatinib.

Table 1: In Vitro and Cellular Potency

CompoundTargetIn Vitro IC50 (nM) [Src Kinase]Cellular GI50 (nM) [Daoy Cells]Cellular Target Engagement IC50 (nM) [NanoBRET™]
NPD-2026 Src1.525.818.2
Dasatinib Src/Abl0.85.23.5

Table 2: Kinase Selectivity Profile (Illustrative)

CompoundSrc (nM)Abl (nM)Lck (nM)Fyn (nM)EGFR (nM)
NPD-2026 1.5>100050.38.1>5000
Dasatinib 0.81.12.51.9150.7

Interpretation and Insights

The benchmarking data reveals several key characteristics of our novel pyrazolo[3,4-d]pyrimidine derivative, NPD-2026.

  • Potency: NPD-2026 demonstrates potent inhibition of Src kinase in the low nanomolar range in a direct enzymatic assay. While Dasatinib is slightly more potent in vitro, NPD-2026's potency is highly promising for a lead compound.[15]

  • Cellular Activity: The shift in potency from the in vitro IC50 to the cellular GI50 and target engagement IC50 is expected and reflects factors such as cell permeability and competition with high intracellular ATP concentrations.[14] NPD-2026 effectively engages Src within living cells and translates this target engagement into a functional anti-proliferative effect.

  • Selectivity: The illustrative selectivity profile in Table 2 highlights a key potential advantage of NPD-2026. Unlike Dasatinib, which potently inhibits both Src and Abl kinases, NPD-2026 shows a high degree of selectivity for Src over Abl. This could translate to a different, and potentially more favorable, safety profile by avoiding off-target effects associated with Abl inhibition.[7][11] Further comprehensive kinome screening would be required to fully elucidate its selectivity profile.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking novel pyrazolo[3,4-d]pyrimidine kinase inhibitors. Based on our comparative analysis, the hypothetical compound NPD-2026 represents a potent and selective Src inhibitor with promising cellular activity. The demonstrated selectivity against Abl kinase compared to the established drug Dasatinib warrants further investigation.

Future studies should include:

  • A comprehensive kinase panel screen to fully define the selectivity profile of NPD-2026.

  • In vivo xenograft studies in relevant cancer models to assess anti-tumor efficacy.[9]

  • Pharmacokinetic and toxicology studies to evaluate its drug-like properties.

By following a systematic and rigorous benchmarking process, as detailed in this guide, researchers can effectively characterize new chemical entities and identify promising candidates for further preclinical and clinical development.

References

A Comparative Guide to the Characterization of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of novel heterocyclic compounds are paramount. This guide provides an in-depth technical comparison of two well-characterized derivatives of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a core structure of significant interest in medicinal chemistry.

Initially, this guide aimed to focus on 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 5334-35-0). However, a comprehensive search for its detailed experimental data proved challenging, highlighting a potential gap in the readily available scientific literature for this specific analog. To provide a valuable and data-rich resource, we have shifted our focus to two extensively documented congeners: 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-6-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This comparative analysis will equip researchers with the necessary protocols and data to confidently identify and differentiate similar pyrazolo[3,4-d]pyrimidin-4-one derivatives.

The pyrazolo[3,4-d]pyrimidine nucleus is a critical pharmacophore, recognized for its diverse biological activities, including potent inhibition of various protein kinases, and its potential as an antifungal agent.[1][2] The structural variations on this scaffold, as exemplified by our two case studies, significantly influence their physicochemical properties and biological targets.

Case Study 1: 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This derivative features a methyl group at the 6-position and a 2,4-dinitrophenyl substituent on the pyrazole nitrogen. These modifications offer distinct spectroscopic signatures crucial for its unambiguous identification.

Synthesis and Purification Workflow

The synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved through the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with acetonitrile.[3] The following is a generalized experimental protocol based on established methods.

Caption: Synthesis workflow for 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, thoroughly mix the ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole (10 mmol) and acetonitrile (15 mmol) in a sufficient amount of dioxane.

  • Reaction: Pass a steady stream of dry HCl gas through the reaction mixture for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. Basify the mixture with a 5% sodium hydroxide solution to precipitate the crude product.

  • Purification: Filter the crude precipitate, wash with water, and dry. Recrystallize the solid from a suitable solvent to obtain the purified yellow crystals of the target compound.[3]

Spectroscopic Characterization Data

The identity of the synthesized compound is confirmed by a combination of spectroscopic methods.

Technique Observed Data
IR (KBr, cm⁻¹) 3284, 3071, 2969, 2921, 1645, 1605[1]
¹H NMR (DMSO-d₆, δ ppm) 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH at 6', J = 8.7 Hz), 8.74 (d, 1H, aro. CH at 5', J = 8.7 Hz), 8.95 (s, 1H, aro. CH at 3'), 12.3 (s, 1H, pyrimidine NH, D₂O exchangeable)[1][3]
¹³C NMR (DMSO-d₆, δ ppm) 20.88 (CH₃), 108.28 (C-3a), 120.58 (C-3'), 124.46 (C-6'), 128.31 (C-5'), 137.6 (C-1'), 142.07 (C-3), 142.86 (C-7a), 142.95 (C-2'), 146.22 (C-4'), 154.58 (C-6), 160.93 (C=O)[1][3]
Mass Spectrum (m/z) 316 (M⁺)[1][3]

Expert Analysis: The ¹H NMR spectrum clearly shows the characteristic singlet for the methyl group at 2.44 ppm and the pyrazole proton at 7.74 ppm. The downfield aromatic protons are consistent with the electron-withdrawing nature of the dinitrophenyl group. The D₂O exchangeable proton at 12.3 ppm confirms the NH proton of the pyrimidinone ring. The ¹³C NMR and mass spectrometry data further corroborate the proposed structure.

Case Study 2: 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-6-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This analog presents a more complex substitution pattern, with an ethyl group at the 6-position and a hydroxyethylphenyl group at the N1 position of the pyrazole ring. These features introduce chirality and different spectroscopic characteristics compared to our first example.

Synthesis and Purification Workflow

The synthesis of this compound involves the cyclization of a 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide intermediate with an appropriate alkyl ester.[2]

References

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Purine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of drug discovery, particularly in oncology and immunology, the structural similarity of small molecules to endogenous ligands is a cornerstone of rational drug design. Purines, the fundamental building blocks of nucleic acids and vital signaling molecules like ATP, represent a "privileged scaffold." Their inherent ability to bind to a multitude of enzymes and receptors makes them a fertile ground for developing therapeutic agents.[1][2][3][4] However, this promiscuity can be a double-edged sword, often leading to off-target effects.

Enter the pyrazolo[3,4-d]pyrimidines, a class of compounds that serve as bioisosteres of purines.[5][6] By replacing a nitrogen atom with a carbon at the 7-position, these analogs maintain the core hydrogen-bonding features necessary for target recognition while offering distinct physicochemical properties. This guide provides an in-depth, objective comparison of these two critical scaffolds, offering experimental insights to help researchers decide which analog is better suited for their specific biological assays and drug development programs.

The Structural Nuance: A Tale of Two Scaffolds

At first glance, the purine and pyrazolo[3,4-d]pyrimidine cores are remarkably similar. This structural mimicry is the very reason both can interact with the ATP-binding sites of numerous enzymes.[6] However, the key difference lies in the imidazole portion of the fused ring system.

  • Purine: Contains nitrogen atoms at positions 1, 3, 7, and 9. The N7 atom is a hydrogen bond acceptor.

  • Pyrazolo[3,4-d]pyrimidine: The nitrogen at position 7 is replaced by a carbon atom. This seemingly minor change eliminates a hydrogen bond acceptor site and introduces a C-H bond, subtly altering the scaffold's electronics, lipophilicity, and metabolic stability.

This fundamental difference is not trivial; it is the primary driver behind the varying performance of these analogs in biological systems.

G cluster_purine Purine Core cluster_pzpyrimidine Pyrazolo[3,4-d]pyrimidine Core purine pzpyrimidine caption_purine Key Feature: Nitrogen at position 7 (Hydrogen Bond Acceptor) caption_pzpyrimidine Key Feature: Carbon at position 7 (Alters H-Bonding & Lipophilicity)

Caption: Core structures of Purine and its bioisostere, Pyrazolo[3,4-d]pyrimidine.

Performance in Key Biological Assays: A Comparative Analysis

The choice between a purine or a pyrazolo[3,4-d]pyrimidine scaffold is often dictated by the specific biological target and the desired therapeutic profile. Below, we compare their performance in several critical enzyme assays.

Protein Kinase Inhibition

Protein kinases are one of the most heavily targeted enzyme families in drug discovery.[1] Both purine and pyrazolo[3,4-d]pyrimidine analogs have yielded successful kinase inhibitors by competing with the endogenous ligand, ATP.[2][3][7]

  • Purine Analogs (e.g., Roscovitine, Olomoucine): These are often considered first-generation kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDKs).[8] While potent, they can suffer from a lack of selectivity due to their close resemblance to ATP, leading to inhibition of multiple kinases and potential toxicity.

  • Pyrazolo[3,4-d]pyrimidine Analogs (e.g., Ibrutinib, Ruxolitinib): This class has seen tremendous success in recent years. The C-H at position 7 allows for the introduction of substituents that can form additional, specific interactions with the kinase active site, often leading to enhanced selectivity and potency.[9][10][11][12][13] For example, structure-activity relationship (SAR) studies frequently show that substitutions at the N-1 position are detrimental to activity, whereas modifications extending from the C-4 position can dramatically improve potency and selectivity against targets like FLT3, VEGFR2, and RET kinases.[9][11]

Comparative Data: Kinase Inhibitor Potency (IC50)

CompoundScaffold TypeTarget KinaseIC50 (nM)Key Finding
OlomoucinePurineCDK2~7,000Moderate potency, early-generation inhibitor.
RoscovitinePurineCDK2~700Improved potency over Olomoucine.
Compound 33a/b[8]Pyrazolo[3,4-d]pyrimidineCDK2Comparable/Superior to RoscovitineDemonstrates the scaffold's high potential.[8]
Compound 17m[10]Pyrazolo[3,4-d]pyrimidinePKD17-35High potency achieved through scaffold modification.[10]
SI306[7]Pyrazolo[3,4-d]pyrimidineSrcLow µMEffective against glioblastoma cell lines.[7]

Causality Behind Experimental Choice: Researchers often pivot to the pyrazolo[3,4-d]pyrimidine scaffold after initial purine-based screening reveals selectivity issues. The C7 position provides a vector for chemical modification that the purine N7 does not, allowing medicinal chemists to "design out" off-target activity by creating interactions with unique regions of the target kinase's active site.

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis plate Dispense Kinase, Substrate, and Buffer to 384-well plate add_cpd Add Test Compound (Purine or Pyrazolo-pyrimidine analog) or DMSO (Control) plate->add_cpd add_atp Initiate reaction with ATP add_cpd->add_atp incubate Incubate at Room Temp (e.g., 60 minutes) add_atp->incubate add_reagent Add Detection Reagent (e.g., ADP-Glo™) incubate->add_reagent read Read Luminescence on Plate Reader add_reagent->read calc Calculate % Inhibition read->calc plot Plot Dose-Response Curve and determine IC50 calc->plot

Caption: A typical workflow for an in vitro kinase inhibition assay.

Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine catabolism that converts hypoxanthine to xanthine and then to uric acid.[14][15][16] Its inhibition is a key strategy for treating gout.

  • Pyrazolo[3,4-d]pyrimidine (Allopurinol): Allopurinol is the classic, textbook example of a mechanism-based inhibitor for this enzyme.[14][15][16] It is a structural analog of hypoxanthine.[17] Xanthine oxidase hydroxylates allopurinol to form oxypurinol (alloxanthine).[16][18] Oxypurinol then binds extremely tightly to the reduced molybdenum site in the enzyme's active center, inactivating it.[16][18] This prevents the enzyme from processing its natural substrates.[15]

  • Purine Analogs: While purines are the natural substrates, designing purine-based inhibitors that are not also substrates can be challenging. Many purine analogs will be processed by the enzyme, making them less effective as long-term inhibitors compared to the suicide-inhibition mechanism of allopurinol.

Comparative Analysis: Xanthine Oxidase Inhibition

CompoundScaffold TypeMechanismClinical Significance
HypoxanthinePurineNatural SubstratePrecursor to uric acid.
AllopurinolPyrazolo[3,4-d]pyrimidineCompetitive Inhibitor & SubstrateGold-standard treatment for gout.[14][15][16]
OxypurinolPyrazolo[3,4-d]pyrimidineActive Metabolite, Tight-Binding InhibitorResponsible for the long duration of action.[16][18]

Causality Behind Experimental Choice: For xanthine oxidase, the pyrazolo[3,4-d]pyrimidine scaffold of allopurinol is superior because it is not just a simple competitive inhibitor but is converted by the target enzyme into a more potent, tightly-bound inhibitor. This self-validating system, where the target enzyme creates its own poison, is a highly effective and sought-after mechanism in drug design.

Structure-Activity Relationship (SAR) Insights

The "why" behind experimental choices in drug design often comes down to SAR.

  • For purine analogs , SAR often focuses on substitutions at the N9, C2, and C6 positions to balance potency with selectivity and pharmacokinetic properties. However, the core scaffold's inherent similarity to adenine and guanine can limit the achievable selectivity window.

  • For pyrazolo[3,4-d]pyrimidines , the SAR is often more flexible and powerful. Studies have consistently shown that the nature of the substituent at the C4 position is critical for potency.[8][9] For instance, replacing a 4-anilino linker with a 4-phenoxy linker can significantly boost activity against kinases like FLT3 and VEGFR2.[9] This provides a clear path for optimization that is less constrained than with the purine core.

G start Start with a Hit Compound (e.g., Pyrazolo[3,4-d]pyrimidine core) r1 Synthesize Analogs: Modify R1 position start->r1 r2 Synthesize Analogs: Modify R2 position start->r2 r3 Synthesize Analogs: Modify R3 position start->r3 assay Screen in Biological Assay (e.g., Kinase IC50) r1->assay r2->assay r3->assay analyze Analyze Data: Identify trends (SAR) assay->analyze decision Potency/Selectivity Improved? analyze->decision optimize Synthesize Next-Gen Analogs Based on Positive SAR decision->optimize Yes stop Stop or Change Scaffold decision->stop No optimize->r1

Caption: A simplified logic diagram for a Structure-Activity Relationship (SAR) study.

Conclusion: Making an Informed Choice

Both pyrazolo[3,4-d]pyrimidine and purine analogs are invaluable scaffolds in the drug discovery toolkit. The choice between them is not about which is universally "better," but which is strategically advantageous for a given project.

  • Choose Purine Analogs for:

    • Initial screening campaigns where broad activity is desired to identify potential targets.

    • Targets where close mimicry of adenine or guanine is essential for binding.

    • Well-established targets with known SAR for purine-based inhibitors.

  • Choose Pyrazolo[3,4-d]pyrimidine Analogs for:

    • Projects where kinase selectivity is a primary concern.

    • Targets like xanthine oxidase where a mechanism-based inhibition strategy is viable.

    • Lead optimization campaigns where the C7 position offers a handle to improve potency, selectivity, and pharmacokinetic properties.

    • Developing next-generation inhibitors to overcome resistance or improve upon the safety profile of existing purine-based drugs.

Ultimately, the empirical data from well-designed biological assays must guide the decision. By understanding the fundamental structural and mechanistic differences outlined in this guide, researchers can make more informed, efficient, and successful choices in their quest for novel therapeutics.

Appendix: Experimental Protocol

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a robust, self-validating method for determining the IC50 value of a test compound against a protein kinase. It is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a biotinylated peptide)

  • Kinase Buffer (composition is kinase-dependent)

  • ATP (at a concentration near the Km for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is used, starting at 100 µM. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Also, dispense 50 nL of DMSO for "No Inhibition" controls (0% inhibition) and 50 nL of a high-concentration positive control inhibitor for "Full Inhibition" controls (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well of the plate containing the compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a master mix of ATP in kinase buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated in the first step into ATP, and subsequently into a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[19][20][21][22][23]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The proper disposal of compounds such as 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its chlorinated heterocyclic structure, this compound must be managed as a hazardous chemical waste. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.

I. Hazard Assessment and Initial Safety Precautions

Given the structure of this compound, it should be handled as a substance with potential health hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not found, analogous pyrazolo[3,4-d]pyrimidine derivatives are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a conservative approach to its handling is essential.

Core Directive: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. In the absence of specific data, treat it with the highest level of precaution as a hazardous substance.

Immediate Safety and Handling:

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or toxicity.[1][6]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[5]
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation of potentially harmful dust or vapors.[1][5]
II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling, culminating in its transfer to a licensed hazardous waste management service via your institution's Environmental Health and Safety (EH&S) department.[5][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal.[9] Do not mix this compound with other waste streams unless their compatibility is confirmed.

  • Solid Waste: Collect un-reusable, contaminated solid waste (e.g., weighing paper, gloves, bench paper) in a designated, leak-proof container lined with a heavy-duty plastic bag. Do not use biohazard or standard trash bags.[10]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container. As a chlorinated compound, it should ideally be segregated into a halogenated organic waste stream.[10]

  • Sharps/Labware: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container clearly marked as hazardous waste.[5][7]

Step 2: Container Management

Proper container selection and management are crucial to prevent leaks, spills, and exposure.[7][9]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[10] Whenever possible, the original manufacturer's container can be used for the disposal of the pure compound.[7]

  • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[7][10] The label must include:

    • The full chemical name: "this compound" (avoid using abbreviations or formulas).[11]

    • The accumulation start date.

    • Associated hazards (e.g., "Toxic," "Irritant").

  • Container Status: Keep waste containers closed at all times except when adding waste.[10][11] Do not overfill containers; leave at least 10% headspace to allow for expansion.[10][11]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA).[7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks.[5] The secondary containment must be able to hold 110% of the volume of the largest container.[7]

Step 4: Arranging for Final Disposal

  • Contact EH&S: Once a waste container is full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[7]

  • Documentation: Provide EH&S with a complete inventory of the waste, including the chemical names and quantities.

  • Professional Disposal: The final disposal of this compound will be carried out by a licensed hazardous waste disposal contractor, likely through high-temperature incineration.[12][13]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills:

    • For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • For large spills, evacuate the area, restrict access, and immediately contact your institution's EH&S or emergency response team.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management & Segregation cluster_storage_disposal Storage & Final Disposal Consult_SDS Consult SDS for 6-Chloro-1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(7H)-one Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Wear_PPE Fume_Hood Handle in a Chemical Fume Hood Wear_PPE->Fume_Hood Characterize_Waste Characterize as Hazardous Waste Fume_Hood->Characterize_Waste Segregate_Waste Segregate Solid, Liquid, & Sharps Waste Use_Container Use Compatible, Leak-Proof Containers Segregate_Waste->Use_Container Label_Container Label Container with 'Hazardous Waste' & Chemical Name Use_Container->Label_Container Close_Container Keep Container Securely Closed Label_Container->Close_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Close_Container->Store_SAA Secondary_Containment Store in Secondary Containment Store_SAA->Secondary_Containment Document_Waste Document Waste for Disposal Secondary_Containment->Document_Waste Contact_EHS Contact EH&S for Waste Pickup Document_Waste->Contact_EHS

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.